Delmadinone Acetate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h5,8,11-12,16-18H,6-7,9-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBCCZZJVKUAMX-DFXBJWIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160018 | |
| Record name | Delmadinone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13698-49-2 | |
| Record name | Delmadinone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13698-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delmadinone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delmadinone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Delmadinone acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELMADINONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92833M0LD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Delmadinone Acetate: A Technical Guide to its Primary Receptor Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary Target Receptors and Pharmacodynamics
Delmadinone acetate is a derivative of progesterone and its primary mechanism of action involves binding to and modulating the activity of several steroid hormone receptors.[1][2][3] Its pharmacological profile is characterized by potent progestogenic and anti-androgenic effects, with a weak glucocorticoid action.[3][4]
The primary target receptors of this compound are:
-
Progesterone Receptor (PR): As a progestin, this compound acts as an agonist at the progesterone receptor. This interaction is responsible for its progestogenic effects.
-
Androgen Receptor (AR): this compound is a potent antagonist of the androgen receptor.[2][4] This anti-androgenic activity is crucial for its therapeutic use in androgen-dependent conditions.[1][2]
-
Glucocorticoid Receptor (GR): this compound exhibits weak binding and activity at the glucocorticoid receptor.[3]
The combined effects on these receptors contribute to its overall therapeutic profile. The anti-androgenic actions are a result of both direct androgen receptor blockade and its antigonadotropic effects, which lead to a reduction in testosterone production.[3][4]
Quantitative Receptor Binding Profile
A comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound to the progesterone, androgen, and glucocorticoid receptors. However, the binding profile of the structurally related compound, chlormadinone acetate, can provide some insight into the expected affinities. It is important to note that the following data is for chlormadinone acetate and should be considered as an approximation for this compound.
| Receptor | Ligand | Kᵢ (nM) |
| Progesterone Receptor | Chlormadinone Acetate | 2.5 |
| Androgen Receptor | Chlormadinone Acetate | 3.8 |
| Glucocorticoid Receptor | Chlormadinone Acetate | 16 |
Data for chlormadinone acetate, a structurally similar compound.
This data suggests that this compound likely has a high affinity for both the progesterone and androgen receptors, and a lower affinity for the glucocorticoid receptor.
Signaling Pathways
The interaction of this compound with its target receptors initiates a cascade of molecular events that modulate gene expression.
Progesterone Receptor Signaling Pathway
As an agonist, this compound binds to the progesterone receptor in the cytoplasm. This binding event causes the dissociation of heat shock proteins, leading to receptor dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, recruiting co-activators and modulating the transcription of target genes.
Caption: Progesterone Receptor Signaling Pathway.
Androgen Receptor Antagonism
This compound acts as a competitive antagonist at the androgen receptor. It binds to the androgen receptor, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the translocation of the androgen receptor to the nucleus and subsequent activation of androgen-responsive genes.
Caption: Androgen Receptor Antagonism Workflow.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of a compound like this compound to its target receptors is typically determined using a competitive radioligand binding assay. The following is a generalized protocol for such an experiment.
Objective: To determine the binding affinity (Kᵢ) of this compound for a specific steroid receptor (e.g., androgen receptor).
Materials:
-
Receptor Source: Homogenates of cells or tissues expressing the target receptor (e.g., LNCaP cells for androgen receptor).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-dihydrotestosterone for the androgen receptor).
-
Test Compound: this compound of known concentration.
-
Assay Buffer: Appropriate buffer to maintain pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Preparation of Receptor Membranes:
-
Culture and harvest cells expressing the receptor of interest.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer to a desired protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled this compound (the competitor) to the wells.
-
Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known unlabeled ligand (non-specific binding).
-
Add the receptor membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
References
Delmadinone Acetate: A Technical Overview of its Molecular Structure and Functional Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmadinone acetate (DMA) is a potent synthetic steroidal progestin and antiandrogen utilized in veterinary medicine. This technical guide provides a comprehensive examination of its molecular characteristics, mechanism of action, and key functional aspects relevant to drug development and research. This document synthesizes available data on its receptor interactions, signaling pathways, and experimental evaluation, presenting quantitative information in a structured format for clarity and comparative analysis. Detailed experimental protocols for key assays are also provided to facilitate further investigation into this compound and its derivatives.
Molecular Structure and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |
| Chemical Formula | C23H27ClO4 | [2] |
| Molecular Weight | 402.92 g/mol | [2] |
| CAS Number | 13698-49-2 | [2] |
| SMILES | CC(=O)O[C@]1(C(=O)C)CC[C@H]2[C@@H]3C=C(Cl)C4=CC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C | [2] |
| InChI Key | CGBCCZZJVKUAMX-DFXBJWIESA-N | [2] |
Mechanism of Action and Function
This compound exerts its biological effects primarily through its interaction with steroid hormone receptors, functioning as both a potent progestin and an effective antiandrogen.[2][3]
Progestogenic Activity
As a progestin, DMA mimics the action of natural progesterone by binding to and activating progesterone receptors (PRs). This interaction leads to the modulation of gene expression in target tissues, influencing the reproductive cycle and other physiological processes regulated by progesterone.
Antiandrogenic Activity
The antiandrogenic properties of this compound are multifaceted and crucial to its therapeutic applications.[2][3]
-
Androgen Receptor (AR) Antagonism: DMA competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor.[2][4] This blockade prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes.
-
Inhibition of 5α-Reductase: this compound has been shown to inhibit the enzyme 5α-reductase.[4] This enzyme is responsible for the conversion of testosterone to the more potent androgen, DHT. By reducing DHT levels, DMA further diminishes androgenic signaling in target tissues like the prostate.
-
Antigonadotropic Effects: Through its progestogenic activity, DMA exerts negative feedback on the hypothalamic-pituitary-gonadal axis. This leads to a reduction in the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn decreases the production of testosterone by the testes.[5]
The combined effects of AR antagonism, 5α-reductase inhibition, and antigonadotropic action result in a significant suppression of androgen-dependent processes.
Signaling Pathway
The signaling pathway of this compound's antiandrogenic action involves several key steps, from receptor binding to the inhibition of gene transcription.
References
- 1. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Tardak / this compound – Rat Guide [ratguide.com]
Synthesis of Delmadinone Acetate from Chlormadinone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathways for converting chlormadinone acetate to delmadinone acetate, a steroidal progestin and antiandrogen with applications in veterinary medicine. The guide covers both microbial and chemical synthesis routes, providing experimental protocols, quantitative data, and workflow diagrams to support research and development in this area.
Introduction
This compound (DMA), a derivative of chlormadinone acetate (CMA), is distinguished by the introduction of a double bond at the C1-C2 position of the steroid's A-ring. This structural modification is achieved through a dehydrogenation reaction, which can be accomplished via two primary methodologies: microbial biotransformation and chemical synthesis. This document provides a comprehensive overview of both approaches.
Microbial Synthesis Pathway
The biotransformation of chlormadinone acetate to this compound is a highly specific reaction catalyzed by the enzymatic machinery of certain microorganisms. This method offers the advantage of high selectivity and milder reaction conditions compared to chemical synthesis. The primary microorganisms identified for this conversion are Arthrobacter simplex and Bacillus sphaericus.
The core of this process is the 1-dehydrogenation of the steroid's A-ring, a reaction catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase. This flavoenzyme introduces a double bond between the C1 and C2 atoms of the 3-ketosteroid substrate.[1]
Experimental Protocol: Microbial Synthesis
This protocol is a composite of established methods for steroid biotransformation and specific optimized conditions for the conversion of chlormadinone acetate.
2.1.1. Microorganism and Culture Preparation
-
Strains: Arthrobacter simplex (e.g., ATCC 6946) or Bacillus sphaericus (e.g., ATCC 13805).
-
Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium (e.g., nutrient broth) with a fresh culture of the selected microorganism. Incubate at 30-37°C with shaking for 24-48 hours.
-
Fermentation Medium: A typical fermentation medium for steroid biotransformation may contain a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Fermentation: Inoculate the sterile fermentation medium with the seed culture. Grow the culture at the optimal temperature and pH for the selected microorganism with adequate aeration.
2.1.2. Biotransformation
-
Substrate Addition: Once the microbial culture has reached an appropriate growth phase (e.g., late logarithmic phase), add chlormadinone acetate. The substrate is typically dissolved in a water-miscible organic solvent like dimethylformamide (DMF) to aid dispersion in the aqueous medium.
-
Optimized Conditions: The following conditions have been identified as optimal for the biotransformation[2]:
Parameter Arthrobacter simplex Bacillus sphaericus Chlormadinone Acetate Conc. 0.25 mM 0.12 mM Menadione (electron carrier) - 0.6 mM Dimethylformamide (cosolvent) 5% (v/v) 5% (v/v) Hydrocortisone (inducer) 0.41 mM 0.41 mM Tween 80 (surfactant) 0.75% (w/v) - d-(+)-Glucose - 0.25 g/dm³ -
Incubation: Continue the incubation under the same conditions for 72 hours. Monitor the progress of the reaction by periodically sampling the broth and analyzing the steroid content using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
2.1.3. Product Extraction and Purification
-
Cell Separation: After the biotransformation is complete, separate the microbial cells from the fermentation broth by centrifugation or filtration.
-
Solvent Extraction: Extract the this compound from the clarified broth using a water-immiscible organic solvent such as ethyl acetate or chloroform. Multiple extractions may be necessary to ensure complete recovery.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the product from residual substrate and any byproducts.
-
Crystallization: Recrystallize the purified this compound from a suitable solvent to obtain a high-purity product.
Quantitative Data
| Microorganism | Optimal Chlormadinone Acetate Conc. | Product Yield |
| Arthrobacter simplex | 0.25 mM | 28.7% |
| Bacillus sphaericus | 0.12 mM | 36.9% |
Data sourced from a study on the factors affecting the biotransformation of chlormadinone acetate to this compound.[2]
Experimental Workflow
Caption: Workflow for the microbial synthesis of this compound.
Chemical Synthesis Pathway
The chemical synthesis of this compound from chlormadinone acetate involves a dehydrogenation reaction, typically employing a high-potential quinone such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is generally faster than microbial synthesis but may require more stringent reaction conditions and careful purification to remove the reagent and its byproducts.
Experimental Protocol: Chemical Synthesis with DDQ
The following is a general protocol for the dehydrogenation of a ketosteroid using DDQ, which can be adapted for the synthesis of this compound.
3.1.1. Reaction Setup
-
Reactants: Chlormadinone acetate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). A molar ratio of approximately 1:1.2 to 1:1.5 (CMA:DDQ) is a common starting point.
-
Solvent: Anhydrous, inert solvent such as dioxane or benzene.
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
3.1.2. Reaction Procedure
-
Dissolve chlormadinone acetate in the chosen solvent in the reaction flask.
-
Add DDQ to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC. The reaction is typically complete when the starting material is no longer visible on the TLC plate.
3.1.3. Work-up and Purification
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The reduced form of DDQ (DDQH₂) will precipitate out of the solution. Filter the mixture to remove the precipitate.
-
Washing: Wash the filtrate with a sodium hydroxide or sodium bicarbonate solution to remove any remaining acidic impurities.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.
Quantitative Data
Logical Relationship Diagram
Caption: Logical flow of the chemical synthesis of this compound.
Conclusion
Both microbial and chemical synthesis routes offer viable pathways for the production of this compound from chlormadinone acetate. The choice of method will depend on factors such as desired selectivity, scalability, and available resources. The microbial pathway, while potentially slower, offers high specificity and avoids the use of harsh chemical reagents. The chemical pathway provides a more direct route but requires careful optimization and purification. This guide provides a foundational understanding of both processes to aid researchers in their synthetic endeavors.
References
Delmadinone Acetate: A Comprehensive Technical Review
CAS Number: 13698-49-2
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Delmadinone acetate (DMA) is a potent synthetic steroidal progestin and anti-androgen used primarily in veterinary medicine. This document provides a comprehensive technical overview of its core properties, including physicochemical characteristics, pharmacological actions, and detailed experimental methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Physicochemical Properties
This compound is a white to pale beige solid powder. Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.
| Property | Value | Reference |
| CAS Number | 13698-49-2 | [1] |
| Molecular Formula | C₂₃H₂₇ClO₄ | [1][2] |
| Molecular Weight | 402.91 g/mol | [1][2] |
| Appearance | Solid powder, Pale Beige to Light Beige | [3] |
| Melting Point | 168-170 °C | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility: 6.07 mg/L (at 37 °C). | [4] |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [3] |
Pharmacology
This compound exhibits a multi-faceted pharmacological profile, acting primarily as a progestogen and an anti-androgen, with weak glucocorticoid activity.[2][3] Its therapeutic effects in androgen-dependent conditions stem from its integrated mechanisms of action.
Mechanism of Action
The primary mechanisms of action of this compound include:
-
Androgen Receptor Blockade: DMA competitively antagonizes androgen receptors, thereby inhibiting the biological effects of endogenous androgens like testosterone and dihydrotestosterone (DHT).[2][3]
-
5α-Reductase Inhibition: It inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[2] This action is particularly relevant in tissues where DHT is the primary androgenic driver, such as the prostate.
-
Antigonadotropic Effects: By exerting negative feedback on the hypothalamic-pituitary-gonadal axis, DMA suppresses the release of gonadotropins (luteinizing hormone - LH), leading to decreased testicular testosterone production.[2][5]
These actions collectively result in a significant reduction of androgenic stimulation in target tissues, making it effective in the management of conditions like benign prostatic hyperplasia.[3]
Receptor Binding Profile
Signaling Pathways
The biological effects of this compound are mediated through its interaction with intracellular steroid hormone receptors, which function as ligand-activated transcription factors. The generalized signaling pathways are depicted below.
References
Delmadinone Acetate: A Technical Guide on its Function as a Steroidal Antiandrogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmadinone acetate (DMA) is a synthetic steroidal progestin with potent antiandrogenic properties. Primarily utilized in veterinary medicine, it serves as a key therapeutic agent for androgen-dependent conditions in male companion animals, most notably benign prostatic hyperplasia (BPH), hypersexuality, and certain hormone-responsive tumors. This technical guide provides an in-depth exploration of the core scientific principles underlying this compound's mechanism of action, pharmacodynamics, and available clinical data. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and a thorough review of the current state of knowledge. While extensive clinical efficacy data in canines exists, this guide also highlights the notable gaps in publicly available preclinical data, particularly concerning pharmacokinetics and specific receptor binding affinities.
Introduction
This compound (DMA), chemically known as 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate, is a derivative of 17α-hydroxyprogesterone.[1] Its clinical application is centered on its ability to counteract the effects of androgens, primarily testosterone and its more potent metabolite, dihydrotestosterone (DHT).[2][3] This is achieved through a multi-faceted mechanism of action that includes competitive antagonism of the androgen receptor (AR), inhibition of the 5α-reductase enzyme, and suppression of gonadotropin release from the pituitary gland.[2][3]
This guide will systematically detail the chemical and physical properties of DMA, its mechanism of action at the molecular level, its pharmacodynamic effects on the endocrine system, and the available data from clinical applications in veterinary medicine. Furthermore, it will provide detailed experimental protocols for key assays relevant to the study of steroidal antiandrogens and present this information in a structured format to facilitate further research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its formulation and delivery.
| Property | Value | Reference |
| Chemical Name | 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate | [4] |
| Molecular Formula | C23H27ClO4 | [4] |
| Molecular Weight | 402.92 g/mol | [4] |
| CAS Number | 13698-49-2 | [4] |
| Appearance | Solid powder | [5] |
| LogP (calculated) | 4.15 | [6] |
| Topological Polar Surface Area (TPSA) | 60.44 Ų | [6] |
Mechanism of Action
This compound exerts its antiandrogenic effects through three primary mechanisms:
-
Androgen Receptor (AR) Antagonism: DMA competitively binds to the androgen receptor, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][3] This blockade inhibits the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent modulation of androgen-responsive gene transcription.
-
5α-Reductase Inhibition: DMA inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[2][3] By reducing the levels of DHT in target tissues such as the prostate, DMA mitigates the potent androgenic signaling that drives conditions like benign prostatic hyperplasia.
-
Antigonadotropic Effects: As a progestin, DMA exhibits a negative feedback effect on the hypothalamic-pituitary-gonadal axis.[1][7] This leads to a decrease in the secretion of luteinizing hormone (LH) from the pituitary gland, which in turn reduces the production of testosterone by the Leydig cells in the testes.[2][3]
These three interconnected mechanisms result in a significant reduction in androgenic signaling at both the systemic and cellular levels.
References
- 1. Effects of oral administration of chlormadinone acetate on canine prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the anti-androgenic drug flutamide in healthy stallions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxicity of Anesthetics Evaluated In Vivo (Animals) - PMC [pmc.ncbi.nlm.nih.gov]
Delmadinone Acetate: An In-Depth Technical Guide to its In Vitro Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmadinone acetate (DMA) is a synthetic progestin and potent antiandrogen used in veterinary medicine.[1] As a derivative of 17α-hydroxyprogesterone, its biological effects are primarily attributed to its interaction with steroid hormone receptors and enzymes involved in androgen synthesis. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, focusing on its core mechanisms of action. Due to the limited availability of direct quantitative in vitro data for this compound, data for the structurally and functionally similar compound, chlormadinone acetate (CMA), is presented as a comparative reference. This guide also includes detailed experimental protocols for key assays and visual representations of signaling pathways and workflows to facilitate further research and drug development.
Core Mechanisms of Action
This compound exerts its antiandrogenic effects through a multi-faceted approach at the cellular level. Its primary mechanisms of action, investigated through various in vitro models, include:
-
Androgen Receptor (AR) Antagonism : this compound is known to bind to the androgen receptor and act as an antagonist.[1] This competitive inhibition prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), thereby blocking the downstream signaling cascade that leads to the transcription of androgen-responsive genes.
-
Inhibition of 5α-Reductase : this compound inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone.[2] By reducing the levels of DHT, this compound further diminishes the androgenic signaling within target cells.
-
Progestogenic Activity : As a progestin, this compound also binds to the progesterone receptor, which can contribute to its overall endocrine profile and therapeutic effects.
Quantitative In Vitro Data
Table 1: Androgen Receptor Binding Affinity of Chlormadinone Acetate (CMA)
| Compound | Receptor | Assay Type | Ki (nM) | Reference Compound |
| Chlormadinone Acetate (CMA) | Human Androgen Receptor | Whole Cell Competitive Binding | 3.8 | Methyltrienolone (R1881) |
Data sourced from a study on human receptors.
Table 2: Inhibition of Androgen Receptor Transcriptional Activity by Chlormadinone Acetate (CMA)
| Compound | Cell Line | Assay Type | Concentration | % Inhibition | Reference Compound |
| Chlormadinone Acetate (CMA) | PALM (PC-3 stably transfected with human AR and MMTV-luciferase) | Luciferase Reporter Gene Assay | 3 x 10-7 M | 40 ± 5 | Cyproterone Acetate (CPA) |
Data represents the inhibition of R1881-induced transcriptional activity.[3]
Signaling Pathways
The antiandrogenic activity of this compound is primarily mediated through its interference with the androgen receptor signaling pathway.
Caption: Androgen Receptor Signaling Pathway and Points of this compound Inhibition.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the biological activity of compounds like this compound.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Caption: Workflow for an Androgen Receptor Competitive Binding Assay.
Detailed Methodology:
-
Preparation of Rat Prostate Cytosol :
-
Ventral prostates are excised from castrated male rats.
-
Tissues are homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer).
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the androgen receptor is collected.
-
-
Binding Assay :
-
A constant concentration of radiolabeled androgen (e.g., [³H]R1881) is incubated with the prostate cytosol.
-
Increasing concentrations of this compound (or a reference compound) are added to compete for binding to the androgen receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled androgen.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification :
-
Bound and free radioligand are separated using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
The amount of bound radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis :
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay for Androgen Receptor Transcriptional Activity
This assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.
Caption: Workflow for a Luciferase Reporter Gene Assay.
Detailed Methodology:
-
Cell Culture and Transfection :
-
An appropriate cell line (e.g., PC-3, which lacks endogenous AR) is cultured.
-
Cells are co-transfected with two plasmids: one that expresses the human androgen receptor and another that contains a luciferase reporter gene under the control of an androgen-responsive promoter (containing androgen response elements, AREs).
-
-
Compound Treatment :
-
After transfection, cells are treated with a known androgen receptor agonist (e.g., R1881) to induce luciferase expression.
-
To test for antagonistic activity, cells are co-treated with the agonist and increasing concentrations of this compound.
-
-
Luciferase Assay :
-
Following an incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
A luciferase substrate (e.g., luciferin) is added to the cell lysate.
-
The light produced by the luciferase-catalyzed reaction is measured using a luminometer.
-
-
Data Analysis :
-
The luminescence signal is proportional to the transcriptional activity of the androgen receptor.
-
The ability of this compound to inhibit the agonist-induced luciferase activity is quantified to determine its antagonistic potency.
-
5α-Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of 5α-reductase.
Caption: Workflow for a 5α-Reductase Inhibition Assay.
Detailed Methodology:
-
Enzyme Preparation :
-
Microsomes containing 5α-reductase are prepared from a suitable tissue source, such as rat liver or prostate, through differential centrifugation.
-
-
Enzymatic Reaction :
-
The microsomal preparation is incubated with the substrate, testosterone, and the necessary cofactor, NADPH.
-
Increasing concentrations of this compound (or a reference inhibitor like finasteride) are included in the incubation mixture.
-
-
Steroid Extraction and Quantification :
-
The enzymatic reaction is stopped, and the steroids are extracted from the reaction mixture.
-
The amount of the product, dihydrotestosterone (DHT), is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis :
-
The inhibitory effect of this compound is determined by measuring the reduction in DHT formation compared to a control without the inhibitor.
-
The concentration of this compound that causes 50% inhibition of 5α-reductase activity (IC50) is calculated.
-
Conclusion
This compound is a potent antiandrogenic agent with a multifaceted in vitro biological profile. Its primary mechanisms of action involve competitive antagonism of the androgen receptor and inhibition of 5α-reductase. While direct quantitative in vitro data for this compound is limited, the data for the closely related chlormadinone acetate suggests significant activity at the molecular level. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific in vitro pharmacological properties of this compound and to screen for novel compounds with similar mechanisms of action. A deeper understanding of its interactions with steroid hormone pathways is crucial for the development of new therapeutic agents for androgen-dependent conditions.
References
The Effects of Delmadinone Acetate on the Pituitary-Adrenal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmadinone acetate (DMA), a synthetic progestin, is utilized in veterinary medicine for its anti-androgenic and progestational properties. Beyond its primary applications, DMA exerts notable effects on the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides an in-depth analysis of the impact of this compound on the pituitary-adrenal axis, consolidating available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. Evidence indicates that this compound possesses weak glucocorticoid activity, leading to suppression of the HPA axis primarily through the inhibition of adrenocorticotropic hormone (ACTH) secretion from the pituitary gland. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the endocrine effects of steroidal compounds.
Introduction
This compound is a synthetic steroid with a primary application as a progestin and anti-androgen in veterinary medicine.[1] Its chemical structure, derived from progesterone, allows it to interact with various steroid receptors, leading to a complex pharmacological profile.[1] One of the significant off-target effects of this compound is its influence on the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system. This guide delves into the mechanisms and consequences of this interaction.
The HPA axis is a tightly regulated neuroendocrine system responsible for maintaining homeostasis and responding to stress. It involves the coordinated release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal cortex to stimulate the synthesis and release of glucocorticoids, primarily cortisol. Glucocorticoids exert negative feedback at the level of the hypothalamus and pituitary to suppress CRH and ACTH production, thus maintaining hormonal balance.
This compound has been shown to disrupt this delicate balance, primarily by suppressing the release of ACTH from the pituitary gland.[2] This adrenal suppression can have significant clinical implications, potentially leading to iatrogenic hypoadrenocorticism.[3] Understanding the precise mechanisms, quantitative effects, and the experimental protocols used to elucidate these effects is crucial for the safe and effective use of this compound and for the development of new steroidal drugs with minimized off-target effects.
Mechanism of Action on the Pituitary-Adrenal Axis
The primary mechanism by which this compound affects the pituitary-adrenal axis is through its weak glucocorticoid activity.[4] Like endogenous glucocorticoids, this compound can bind to glucocorticoid receptors (GR) in the pituitary gland and the hypothalamus.
Glucocorticoid Receptor Interaction and Downstream Signaling
Once in the nucleus, the this compound-GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The complex can bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory genes.[5]
-
Transrepression: The complex can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression.[5][6]
In the context of the HPA axis, the binding of this compound to GR in the pituitary corticotrophs is believed to suppress the transcription of the pro-opiomelanocortin (POMC) gene, which is the precursor to ACTH. This reduction in POMC gene expression leads to decreased synthesis and release of ACTH.
Quantitative Data on Pituitary-Adrenal Axis Suppression
A key study in male dogs provides the most comprehensive quantitative data on the effects of this compound on the HPA axis. The following tables summarize the findings from this research.
Table 1: Effect of this compound on Plasma ACTH and Cortisol Concentrations in Male Dogs
| Time Point | Parameter | Control Group (Saline) | This compound Group (1.5 mg/kg SC) |
| Baseline | Plasma ACTH (pg/mL) | Not explicitly stated, but implied to be stable | Significantly diminished after one treatment[2] |
| Basal Plasma Cortisol (nmol/L) | Stable | Substantial suppression after one dose[2] | |
| Post-ACTH Stimulation | 2h Post-ACTH Plasma Cortisol (nmol/L) | Normal response | Substantial suppression after one dose[2] |
Note: The study mentions that individual responses varied after the second and third administrations, with some dogs showing recovery in adrenal responsiveness while others showed continued suppression.[2]
Experimental Protocols
The assessment of the pituitary-adrenal axis involves dynamic testing to evaluate the responsiveness of the glands to stimulation or suppression. The following are detailed methodologies for key experiments relevant to studying the effects of this compound.
ACTH Stimulation Test
This test evaluates the adrenal cortex's capacity to produce cortisol in response to exogenous ACTH. A suppressed response after this compound administration indicates adrenal suppression.
Protocol:
-
Baseline Sample: Collect a baseline blood sample for serum cortisol determination.
-
ACTH Administration: Administer a synthetic ACTH analogue (e.g., cosyntropin) intravenously or intramuscularly. The typical dose in dogs is 5 µg/kg.
-
Post-Stimulation Sample: Collect a second blood sample 1-2 hours after ACTH administration for serum cortisol determination.
-
Analysis: Measure cortisol concentrations in both baseline and post-stimulation samples.
Dexamethasone Suppression Test (LDDST)
The low-dose dexamethasone suppression test assesses the negative feedback mechanism of the HPA axis. In a healthy animal, exogenous glucocorticoids like dexamethasone will suppress ACTH release and consequently cortisol production. A lack of suppression can indicate hyperadrenocorticism, while an exaggerated suppression might be observed with compounds that potentiate the negative feedback loop.
Protocol:
-
Baseline Sample: Collect a baseline blood sample for serum cortisol determination.
-
Dexamethasone Administration: Administer dexamethasone sodium phosphate at a dose of 0.01 mg/kg intravenously.
-
Post-Suppression Samples: Collect blood samples at 4 and 8 hours post-dexamethasone administration for serum cortisol determination.
-
Analysis: Measure cortisol concentrations in all three samples.
Discussion and Implications
The available evidence strongly indicates that this compound causes adrenal suppression by inhibiting the release of ACTH from the pituitary gland.[2] This effect is attributed to its weak glucocorticoid activity and subsequent negative feedback on the HPA axis. The suppression of both basal and ACTH-stimulated cortisol levels in male dogs demonstrates a significant impact on adrenal function.[2]
These findings have several important implications for researchers and drug development professionals:
-
Clinical Monitoring: Animals treated with this compound may be at risk of developing signs of glucocorticoid insufficiency, particularly during stressful events.[2] Monitoring of adrenal function through ACTH stimulation tests may be warranted in long-term treatment scenarios.
-
Drug Development: When developing new synthetic steroids, it is crucial to assess their potential off-target effects on the HPA axis. In vitro glucocorticoid receptor binding assays and subsequent in vivo studies are essential to characterize the glucocorticoid activity of novel compounds.
-
Research Applications: this compound can serve as a useful tool for studying the mechanisms of HPA axis suppression and the consequences of iatrogenic hypoadrenocorticism.
Future Directions
Further research is needed to fully elucidate the effects of this compound on the pituitary-adrenal axis. Key areas for future investigation include:
-
Quantitative Glucocorticoid Receptor Binding: Determining the precise binding affinity of this compound for the glucocorticoid receptor would provide a quantitative measure of its glucocorticoid potency.
-
Dose-Response Studies: Comprehensive dose-response studies in various species would help to establish a clearer understanding of the relationship between this compound dosage and the degree of HPA axis suppression.
-
Effects on CRH: Investigating the direct effects of this compound on the hypothalamus and the secretion of CRH would provide a more complete picture of its impact on the entire HPA axis.
-
Transcriptomic Analysis: Analyzing the changes in gene expression in pituitary corticotrophs following this compound treatment would offer insights into the specific molecular pathways being modulated.
Conclusion
This compound exerts a significant suppressive effect on the pituitary-adrenal axis, primarily through the inhibition of ACTH secretion from the pituitary gland. This action is consistent with its weak glucocorticoid activity and interaction with the glucocorticoid receptor. The quantitative data from canine studies, coupled with the established experimental protocols, provide a solid foundation for understanding and further investigating these endocrine effects. For researchers and professionals in drug development, a thorough characterization of the HPA axis effects of steroidal compounds like this compound is paramount for ensuring their safety and efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Transient, secondary hypoadrenocorticism after treatment with this compound (Tardastrex®) in a two year old male dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Effects of glucocorticoids on gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoids: effects on gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antigonadotropic and Antiandrogenic Effects of Delmadinone Acetate
Abstract: This document provides an in-depth technical overview of the pharmacological properties of delmadinone acetate (DMA), a synthetic steroidal progestin. The primary focus is on its antigonadotropic mechanism of action, which is central to its therapeutic efficacy in androgen-dependent conditions. Additionally, its direct antiandrogenic effects, including androgen receptor blockade and 5α-reductase inhibition, are detailed. This guide synthesizes available research to present quantitative data, experimental methodologies, and key signaling pathways, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound (DMA) is a synthetic pregnane steroid, derived from 17α-hydroxyprogesterone.[1][2] It is recognized pharmacologically as a potent progestogen with significant antiandrogenic and antigonadotropic properties, alongside a weak glucocorticoid action.[1][3][4] Primarily utilized in veterinary medicine, DMA is effective in managing androgen-dependent conditions, most notably benign prostatic hyperplasia (BPH) in male dogs.[1][2][5] Its therapeutic effects are rooted in a multi-faceted mechanism that centrally suppresses the male reproductive axis while also acting peripherally at target tissues.
Core Mechanism of Action: Antigonadotropic Effects
The principal pharmacological action of this compound is the suppression of gonadotropin secretion from the pituitary gland, an effect stemming from its potent progestogenic activity.[1][6] This central action disrupts the hormonal cascade that governs testicular androgen production.
Action on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
DMA exerts a strong negative feedback on the HPG axis. By acting on the hypothalamus and pituitary gland, it inhibits the release of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4][6] The suppression of LH is particularly critical, as LH is the primary stimulus for testosterone synthesis by the Leydig cells in the testes. The reduction in gonadotropin release leads to a significant decrease in circulating testosterone levels, thereby mitigating the stimulation of androgen-dependent tissues like the prostate.[3][4] This mechanism is shared by other potent progestogens used for their antiandrogenic properties.[7][8]
Caption: Hypothalamic-Pituitary-Gonadal (HPG) axis suppression by this compound.
Associated Antiandrogenic Mechanisms
In addition to its central antigonadotropic effects, DMA exhibits direct antiandrogenic actions at the cellular level, further contributing to its therapeutic profile.
Androgen Receptor Antagonism
DMA competitively binds to and blocks androgen receptors in target tissues.[1][3][4] This direct antagonism prevents endogenous androgens, such as testosterone and dihydrotestosterone, from binding to their receptors and initiating the downstream gene transcription responsible for androgenic effects. This mechanism is similar to other antiandrogenic progestins like chlormadinone acetate and cyproterone acetate.[1][7]
Inhibition of 5α-Reductase
DMA inhibits the activity of 5α-reductase.[3][4] This enzyme is responsible for the conversion of testosterone into 5α-dihydrotestosterone (DHT), a more potent androgen. By reducing DHT levels within target tissues such as the prostate gland and skin, DMA diminishes androgenic stimulation and its pathological consequences, including prostatic growth.[7][8]
Caption: Cellular antiandrogenic actions of this compound.
Quantitative Analysis of Effects
While direct quantitative data on LH and FSH suppression by DMA in published literature is limited, its potent progestogenic nature strongly implies a significant reduction. However, studies have quantified its effects on the pituitary-adrenal axis, which provides insight into its broader endocrine impact.
| Parameter | Expected Effect | Mechanism |
| Luteinizing Hormone (LH) | Suppression | Negative feedback on the HPG axis |
| Follicle-Stimulating Hormone (FSH) | Suppression | Negative feedback on the HPG axis |
| Testosterone | Suppression | Reduced LH stimulation of testes |
| Dihydrotestosterone (DHT) | Suppression | Inhibition of 5α-reductase |
| Table 1: Summary of Expected Antigonadotropic and Antiandrogenic Effects of this compound. |
Research has demonstrated that DMA causes significant adrenal suppression by inhibiting the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[9]
| Parameter | Pre-Treatment (Mean) | Post-Treatment (1 Dose) | Effect |
| Basal Plasma Cortisol | Not Specified | Substantial Suppression | Inhibition |
| Post-ACTH Plasma Cortisol | Not Specified | Substantial Suppression | Inhibition |
| Plasma ACTH | Not Specified | Diminished | Inhibition |
| Table 2: Effects of this compound on Pituitary-Adrenal Function in Male Dogs. (Data summarized from a prospective study[9]) |
Experimental Protocols
The following protocol was used to characterize the effects of this compound on the pituitary-adrenal axis in canines.
Protocol: Evaluation of Pituitary-Adrenal Function in Canines
-
Objective: To characterize the effects of DMA on the pituitary-adrenal axis, glucose tolerance, and growth hormone concentration in male dogs.[9]
-
Subjects: A prospective study involving nine normal male dogs and seven dogs with benign prostatic hyperplasia.[9] A control group of three normal dogs received saline.[9]
-
Dosing Regimen: this compound was administered at a dose of 1.5 mg/kg subcutaneously. Injections were given at week 0, week 1, and week 4.[9]
-
Sample Collection and Monitoring: Blood samples were collected over a 50-day period to measure concentrations of ACTH, cortisol, glucose, insulin, and growth hormone.[9]
-
Assays:
-
ACTH Response Test: Performed before and after treatment to assess adrenal responsiveness.[9]
-
Intravenous Glucose Tolerance Test: Conducted before and after treatment to evaluate effects on glucose metabolism.[9]
-
Hormone Measurement: Plasma concentrations of hormones were determined using appropriate assays (e.g., radioimmunoassay).[9]
-
-
Key Findings: The study concluded that DMA causes adrenal suppression by inhibiting the release of ACTH from the pituitary gland.[9] No significant effects were observed on glucose tolerance or serum growth hormone concentrations.[9]
Caption: Experimental workflow for the canine pituitary-adrenal function study.
Off-Target Effects: Glucocorticoid Activity
A notable characteristic of DMA is its weak glucocorticoid activity, which manifests as the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis.[3] This occurs through the inhibition of ACTH secretion from the pituitary, leading to reduced adrenal cortisol production.[1][9] Clinically, this can result in adrenal suppression, placing the treated animal at risk of adrenocortical insufficiency, particularly during periods of physiological stress.[3][4][9] This effect necessitates caution when using DMA, especially in conjunction with other steroid compounds.[3]
Caption: Hypothalamic-Pituitary-Adrenal (HPA) axis suppression by this compound.
Conclusion
This compound is a potent, multi-mechanistic therapeutic agent for managing androgen-dependent disorders. Its primary antigonadotropic effect, mediated by progestogenic negative feedback on the HPG axis, effectively reduces testosterone production. This central action is complemented by powerful peripheral antiandrogenic effects, including direct androgen receptor blockade and inhibition of 5α-reductase. While highly effective, its concurrent weak glucocorticoid activity and subsequent suppression of the HPA axis are important pharmacological characteristics that require consideration during therapeutic application. This guide provides a foundational understanding of these complex mechanisms for professionals engaged in endocrine research and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. axplora.com [axplora.com]
- 6. Tardak / this compound – Rat Guide [ratguide.com]
- 7. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
delmadinone acetate chemical and physical data
An In-depth Technical Guide to Delmadinone Acetate for Researchers and Drug Development Professionals.
This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Data
This compound is a synthetic steroidal progestin and antiandrogen used in veterinary medicine.[1][2] Its core structure is a derivative of progesterone.[2]
Table 1: Chemical Identifiers and Nomenclature for this compound
| Identifier | Value |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate[2] |
| CAS Number | 13698-49-2[1][2][3] |
| Molecular Formula | C23H27ClO4[1][2][4] |
| Synonyms | DMA, RS-1301, 1-Dehydrochlormadinone acetate, 1,6-Didehydro-6-chloro-17α-acetoxyprogesterone, 6-Chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione[2][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 402.92 g/mol [1][2] |
| Appearance | Solid powder[1], Crystals |
| Melting Point | 168-170 °C[6] |
| Solubility | Slightly soluble in Chloroform and Methanol[6]. Water solubility is 6.07 mg/L at 37 °C[6]. |
| Optical Rotation | [α]D -83° (chloroform) |
| UV Absorption Maxima (in ethanol) | 229 nm (log ε 4.00), 258 nm (log ε 4.00), 297 nm (log ε 4.03) |
Pharmacology
This compound exhibits a multi-faceted mechanism of action, primarily centered around its antiandrogenic and progestogenic activities.[2]
Mechanism of Action
The primary mechanisms of action for this compound are:
-
Androgen Receptor Blockade : It directly binds to androgen receptors and acts as an antagonist.[2][7]
-
Inhibition of 5α-reductase : This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). This compound inhibits this conversion, thereby reducing androgenic effects in target tissues.[7][8]
-
Antigonadotropic Effects : It suppresses the release of gonadotropins from the pituitary gland, which in turn decreases the production of testosterone.[7][8]
-
Adrenal Suppression : this compound can inhibit the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, which may lead to adrenal suppression.[2][9][10]
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with key endocrine signaling pathways.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vivo Study: Effects on Pituitary-Adrenal Function in Male Dogs
A study was conducted to characterize the effects of this compound on the pituitary-adrenal axis, glucose tolerance, and growth hormone concentration in male dogs.[10]
-
Study Design : A prospective study involving normal male dogs and dogs with benign prostatic hyperplasia.[10]
-
Treatment : this compound was administered subcutaneously at a dose of 1.5 mg/kg at 0, 1, and 4 weeks. A control group received saline.[10]
-
Measurements : Blood concentrations of ACTH, cortisol, glucose, insulin, and growth hormone were measured over a 50-day period.[10]
-
Functional Tests : Intravenous glucose tolerance tests and ACTH response tests were performed before and after treatment.[10]
Caption: Workflow for in vivo canine study.
Toxicology and Adverse Effects
The use of this compound is associated with several potential adverse effects, primarily related to its hormonal activity.
-
Adrenal Insufficiency : Due to the suppression of ACTH, treated animals may be at risk of developing glucocorticoid insufficiency, especially during stressful events.[2][7][8]
-
Metabolic Changes : Manifestation of latent diabetes mellitus has been reported.[7][8] It can also cause an increase in appetite, polydipsia (excessive thirst), and polyuria (excessive urination).[8]
-
Hepatic Effects : Elevated plasma levels of liver enzymes may occur.[7][8]
-
Mammary Gland Changes : Changes in the teats, including tumors, hyperplasia, cysts, and galactorrhea (inappropriate lactation), have been observed.[7][8]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. axplora.com [axplora.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound [medbox.iiab.me]
- 6. This compound | 13698-49-2 [amp.chemicalbook.com]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 9. This compound|CAS 13698-49-2|DC Chemicals [dcchemicals.com]
- 10. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmadinone Acetate: A Technical Guide to its History, Development, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delmadinone acetate (DMA) is a potent synthetic progestin and antiandrogen that has been utilized in veterinary medicine for decades. First synthesized in 1959, its development stemmed from research into halogenated progesterone derivatives. This guide provides a comprehensive overview of the history, chemical synthesis, mechanism of action, and key experimental findings related to this compound. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a deeper understanding of the compound's scientific foundation.
History and Development
This compound, chemically known as 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate, was first described in the scientific literature in 1959 by Ringold and colleagues.[1] It is a synthetic pregnane steroid derived from progesterone.[1] The introduction of a chlorine atom at the C6 position and additional double bonds at C1-C2 and C6-C7 significantly modifies its biological activity compared to the parent hormone. While the unesterified form, delmadinone, was synthesized, it was never marketed for medical use.[1] this compound, however, found its application in veterinary medicine, particularly for the management of androgen-dependent conditions in male dogs.
Chemical Synthesis
A common route for the synthesis of such compounds involves the following conceptual steps:
-
Introduction of a 6-chloro substituent: This is often achieved by treating a 3-keto-Δ⁴,⁶-diene steroid with a chlorinating agent.
-
Dehydrogenation to introduce double bonds: The introduction of double bonds at the C1-C2 and C4-C5 positions to create the characteristic triene system can be accomplished using microbial fermentation or chemical dehydrogenation agents like selenium dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Acetylation of the 17α-hydroxyl group: The final step involves the esterification of the 17α-hydroxyl group with acetic anhydride to yield the acetate ester.
A patent for a related compound describes a process for the production of this compound by adding chlormadinone acetate to a culture of Arthrobacter simplex or Bacillus sphaericus, which are capable of converting it into this compound.
Representative Experimental Protocol: Synthesis of a 6-chloro-Δ¹,⁴,⁶-pregnatriene steroid (Conceptual)
This protocol is a generalized representation based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
17α-hydroxyprogesterone
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Dehydrogenating agent (e.g., Selenium Dioxide)
-
Acetic Anhydride
-
Pyridine
-
Appropriate solvents (e.g., t-butanol, ethyl acetate)
Procedure:
-
Chlorination: 17α-hydroxyprogesterone is reacted with a suitable chlorinating agent in an appropriate solvent to introduce the chlorine atom at the C6 position.
-
Purification: The chlorinated intermediate is purified using techniques such as crystallization or chromatography.
-
Dehydrogenation: The 6-chloro-17α-hydroxyprogesterone is then subjected to dehydrogenation to introduce the double bonds at the C1-C2 and C4-C5 positions. This can be achieved by refluxing with selenium dioxide in a solvent like t-butanol containing a small amount of pyridine.
-
Purification: The resulting 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione is purified.
-
Acetylation: The purified compound is then acetylated at the 17α-hydroxyl group by reacting it with acetic anhydride in the presence of pyridine.
-
Final Purification: The final product, this compound, is purified by crystallization and characterized by its physicochemical properties.
Mechanism of Action
This compound exerts its pharmacological effects through a multi-faceted mechanism of action, primarily centered around its progestogenic and antiandrogenic properties.
Progestational and Antigonadotropic Effects
As a potent progestin, this compound acts as an agonist at the progesterone receptor. This activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, suppressing the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH levels subsequently leads to decreased testosterone production by the testes.
Antiandrogenic Effects
The antiandrogenic properties of this compound are twofold:
-
Androgen Receptor Blockade: this compound directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the androgen receptor (AR). By acting as a competitive antagonist, it prevents the activation of the receptor and the subsequent transcription of androgen-responsive genes.
-
Inhibition of 5α-reductase: this compound has been shown to inhibit the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, DHT, in target tissues like the prostate gland. By reducing DHT levels, this compound further diminishes androgenic stimulation.
Quantitative Data
Efficacy in Benign Prostatic Hyperplasia (BPH) in Dogs
This compound has been extensively studied for its efficacy in treating benign prostatic hyperplasia in dogs. Clinical trials have demonstrated its ability to reduce prostate volume and alleviate clinical signs associated with the condition.
| Study Parameter | Day 14 | Day 60 | Day 180 | Reference |
| Prostate Volume Reduction (%) | 21 | >35 | - | [2] |
| Complete Clinical Recovery (%) | 50 | - | 82.8 | [2] |
Receptor Binding Affinity
Experimental Protocols
Representative In Vivo Study Protocol: Treatment of BPH in Dogs
This protocol is based on published studies investigating the efficacy of this compound in dogs with BPH.[3][4]
Objective: To evaluate the effect of this compound on prostate volume and clinical signs in dogs with benign prostatic hyperplasia.
Animals: Adult male dogs with a diagnosis of BPH, confirmed by clinical examination and ultrasonography.
Treatment:
-
A single intramuscular or subcutaneous injection of this compound at a dose of 3 mg/kg body weight.[4]
-
Alternatively, a regimen of 1.5 mg/kg subcutaneously at 0, 1, and 4 weeks.[3]
Monitoring:
-
Clinical Signs: Monitored at baseline and at regular intervals (e.g., days 14, 28, 60, 90, 180) post-treatment. Clinical signs may include tenesmus, hematuria, and difficulty with urination.
-
Prostate Volume: Measured via transabdominal ultrasonography at baseline and at each follow-up examination.
-
Blood Analysis: Blood samples may be collected to monitor hormonal levels (e.g., testosterone) and biochemical parameters.
Data Analysis:
-
Changes in prostate volume and clinical scores from baseline are analyzed using appropriate statistical methods to determine the efficacy of the treatment.
Representative In Vitro Study Protocol: Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., recombinant human AR, rat prostate cytosol).
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
-
This compound.
-
Unlabeled dihydrotestosterone (for determining non-specific binding).
-
Assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: A fixed concentration of the androgen receptor and the radiolabeled androgen are incubated with varying concentrations of this compound in a multi-well plate.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter that retains the receptor-ligand complex.
-
Washing: The filters are washed to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Pharmacokinetics
Detailed pharmacokinetic studies of this compound in target species like dogs and cats have not been extensively published.[5][6] The product information for commercially available formulations states that no pharmacokinetic studies have been conducted. However, the clinical efficacy observed with intermittent administration suggests a long duration of action.
Conclusion
This compound is a well-established veterinary drug with a clear mechanism of action as a potent progestin and antiandrogen. Its history is rooted in the chemical modification of the progesterone backbone, leading to a compound with significant therapeutic utility in androgen-dependent conditions. While a substantial body of clinical efficacy data exists, particularly for the treatment of benign prostatic hyperplasia in dogs, there remains a notable lack of publicly available quantitative data on its receptor binding affinities and pharmacokinetics. Further research in these areas would provide a more complete understanding of this important therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacies of osaterone and delmadinone in the treatment of benign prostatic hyperplasia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
Delmadinone Acetate: A Technical Guide for Researchers
Abstract: This document provides an in-depth technical overview of delmadinone acetate (DMA), a synthetic steroidal progestin derived from 17α-hydroxyprogesterone. It is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, mechanism of action, pharmacological effects, and the experimental protocols used for its characterization. The guide summarizes its multi-faceted hormonal activities, including its primary progestational effects and significant anti-androgenic and weak glucocorticoid properties.
Introduction
This compound (DMA), also known as 1-dehydrochlormadinone acetate, is a potent synthetic pregnane steroid.[1] Structurally, it is a derivative of progesterone, specifically 17α-hydroxyprogesterone, characterized by a chlorine atom at the C6 position, double bonds at C1-C2 and C6-C7, and an acetate ester at the C17α position.[1] Primarily utilized in veterinary medicine, its most common application is in the management of androgen-dependent conditions in male dogs, such as benign prostatic hyperplasia (BPH).[1] Its therapeutic efficacy stems from a complex pharmacological profile that includes progestogenic, anti-androgenic, and anti-estrogenic activities.[1]
Chemical and Physical Properties
This compound is a micronized, crystalline solid. Its chemical identity and key properties are summarized below.
| Property | Value |
| Systematic (IUPAC) Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate |
| Other Names | 1-Dehydrochlormadinone acetate; 6-Chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate |
| CAS Number | 13698-49-2 |
| Molecular Formula | C₂₃H₂₇ClO₄ |
| Molar Mass | 402.92 g·mol⁻¹ |
Pharmacology and Mechanism of Action
This compound exerts its effects through interaction with multiple steroid hormone signaling pathways. Its primary activities are mediated by its function as a progesterone receptor agonist and a potent androgen receptor antagonist.
Signaling Pathways
The principal mechanism of action for DMA involves binding to and modulating the activity of nuclear steroid hormone receptors. As a progesterone derivative, it acts as an agonist at the progesterone receptor (PR), initiating downstream transcriptional events typical of progestogens. Concurrently, it competitively inhibits the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This dual activity is central to its therapeutic use.
Additionally, DMA exhibits weak glucocorticoid activity and can suppress the hypothalamic-pituitary-adrenal (HPA) axis by inhibiting the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[2]
Receptor Binding Affinity
| Receptor | Ligand | Kᵢ (nM) | Source |
| Human Progesterone Receptor (PR) | Chlormadinone Acetate | 2.5 | |
| Promegestone (R5020) | 4.3 | [3] | |
| Human Androgen Receptor (AR) | Chlormadinone Acetate | 3.8 | [3] |
| Methyltrienolone (R1881) | 2.9 | [3] | |
| Cyproterone Acetate | 7.2 | ||
| Human Glucocorticoid Receptor (GR) | Chlormadinone Acetate | 16 | [3] |
| Dexamethasone | 1.2 | [3] |
Kᵢ (Inhibition Constant) is inversely proportional to binding affinity. A lower Kᵢ indicates a higher affinity.
Pharmacological Activities
This compound's binding profile translates into several key pharmacological activities, which are summarized below.
| Activity | Effect | Mechanism |
| Progestational | Strong | Agonist at the progesterone receptor. |
| Anti-androgenic | Strong | Competitive antagonist at the androgen receptor; inhibition of 5α-reductase.[4] |
| Anti-estrogenic | Moderate | Indirect effect via suppression of gonadotropin secretion (antigonadotropic effect).[1] |
| Glucocorticoid | Weak | Agonist at the glucocorticoid receptor; suppression of ACTH release.[2][4] |
Experimental Protocols
The characterization of a compound like this compound involves a suite of in vitro and in vivo assays. The following sections detail the generalized methodologies for key experiments.
In Vitro Receptor Binding Assay (Competitive)
This assay determines the affinity of a test compound for a specific steroid receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Preparation: A source of the target receptor (e.g., human androgen receptor) is prepared from cell lysates (e.g., PC-3 cells) or using a purified recombinant receptor.
-
Incubation: Constant concentrations of the receptor preparation and a specific high-affinity radioligand (e.g., [³H]R1881 for the androgen receptor) are incubated with varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 4°C or 37°C) to reach binding equilibrium.
-
Separation: Receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, where the receptor-ligand complex is retained.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
In Vivo Anti-Androgenic Activity (Hershberger Bioassay)
The Hershberger bioassay is the standard in vivo method for assessing a substance's potential to act as an androgen agonist or antagonist.
Methodology:
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Dosing Regimen: After a post-castration recovery period, groups of animals are treated daily for 10 consecutive days.
-
Control Group: Receives vehicle only.
-
Reference Androgen Group: Receives a reference androgen like testosterone propionate (TP) to stimulate tissue growth.
-
Test Groups: Receive the reference androgen (TP) co-administered with various doses of the test compound (this compound).
-
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Collection: Five specific androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Data Analysis: The weights of these tissues from the test groups are compared to the reference androgen group. A statistically significant decrease in the weight of at least two of the five tissues indicates anti-androgenic activity.
In Vivo Progestational Activity (Clauberg or Deciduoma Test)
This bioassay determines the progestational activity of a compound by its ability to induce endometrial changes in a suitably primed animal.
Methodology:
-
Animal Model: Immature female rabbits or ovariectomized rats are used.
-
Hormonal Priming: Animals are first treated with an estrogen (e.g., estradiol benzoate) to stimulate endometrial proliferation.
-
Test Substance Administration: Following estrogen priming, the animals are treated with the test compound (this compound) for several consecutive days (typically 5 days).
-
Endometrial Evaluation (Clauberg Test): Uterine horns are collected, fixed, and sectioned. The degree of glandular proliferation and arborization of the endometrium is assessed histologically and scored (e.g., on the McPhail scale from +1 to +4).
-
Deciduoma Induction (Rat Deciduoma Assay): In estrogen- and progesterone-primed ovariectomized rats, the uterine horn is subjected to a physical trauma (e.g., scratching the antimesometrial side). The ability of the test compound to support the subsequent growth of a deciduoma (a tumor-like response of the decidual cells) is weighed and assessed.
-
Data Analysis: The progestational potency of the test compound is determined by comparing the dose required to produce a defined endometrial response to that of a reference progestin, like progesterone.
Conclusion
This compound is a synthetic progesterone derivative with a complex and clinically significant pharmacological profile. Its high affinity for the progesterone and androgen receptors underpins its potent progestational and anti-androgenic effects. The additional weak glucocorticoid activity and inhibition of 5α-reductase contribute to its overall mechanism of action. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of DMA and other novel steroidal compounds in drug discovery and development. A thorough understanding of its multi-target activity is essential for its safe and effective application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
Methodological & Application
Delmadinone Acetate: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmadinone acetate (DMA) is a potent synthetic steroidal progestin and antiandrogen used in veterinary medicine.[1][2] Chemically, it is a derivative of 17α-hydroxyprogesterone.[1][3] Its primary application is in the management of androgen-dependent conditions, such as benign prostatic hyperplasia (BPH) in dogs, hypersexuality in male dogs and cats, and certain forms of aggression.[1][3][4] The efficacy of this compound stems from its multi-faceted mechanism of action, which includes blocking androgen receptors, inhibiting the 5α-reductase enzyme, and suppressing gonadotropin release, which in turn reduces testosterone production.[5][6]
These application notes provide a comprehensive guide for researchers utilizing this compound in animal models, with a focus on accurate dosage calculation, administration protocols, and an understanding of its physiological effects.
Mechanism of Action
This compound exerts its anti-androgenic effects through several key pathways:
-
Gonadotropin Inhibition : It acts on the pituitary gland to inhibit the secretion of gonadotropins, which leads to decreased production of testosterone by the testes.[5][6][7]
-
Androgen Receptor Blockade : DMA directly binds to and antagonizes androgen receptors in target tissues like the prostate gland.[1][5][6]
-
5α-Reductase Inhibition : It inhibits the enzyme 5α-reductase, which is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT).[5][6]
Additionally, DMA possesses progestogenic and weak glucocorticoid properties.[5][6] A significant consideration is its potential to cause adrenal suppression by inhibiting the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][8]
Dosage Calculation and Data Presentation
General Dosage Calculation
The calculation of the required volume of this compound suspension for administration is determined by the animal's body weight, the target dose in mg/kg, and the concentration of the suspension (typically 10 mg/mL).
Formula: Volume (mL) = (Animal Weight (kg) × Target Dose (mg/kg)) / Concentration (mg/mL)
Example Calculation: For a 15 kg dog requiring a 1.5 mg/kg dose using a 10 mg/mL suspension: Volume (mL) = (15 kg × 1.5 mg/kg) / 10 mg/mL = 2.25 mL
Recommended Dosages in Animal Models
The following table summarizes recommended starting dosages for this compound in various animal models based on published veterinary use and preclinical studies. Dose levels should be individually selected, taking into consideration the weight of the animal and the specific research objectives.[5][6]
| Animal Model | Indication | Dosage Range | Route of Administration | Citation(s) |
| Dog | Benign Prostatic Hyperplasia | 1.5 - 2.0 mg/kg (for dogs <10 kg) | Intramuscular (IM) or Subcutaneous (SC) | [4] |
| 1.0 - 1.5 mg/kg (for dogs 10-20 kg) | Intramuscular (IM) or Subcutaneous (SC) | [4][5] | ||
| 1.0 mg/kg (for dogs >20 kg) | Intramuscular (IM) or Subcutaneous (SC) | [4][5] | ||
| 3.0 mg/kg (single injection study) | Intramuscular (IM) or Subcutaneous (SC) | [9][10] | ||
| Pituitary-Adrenal Axis Study | 1.5 mg/kg | Subcutaneous (SC) | [8] | |
| Cat | Hypersexuality | 1.5 mg/kg | Intramuscular (IM) or Subcutaneous (SC) | [4] |
| Contraception | 2.5 mg (single oral dose) | Oral (PO) | [11] | |
| Rat | Aggression / Nervousness | ~2.0 mg/kg (0.1 mL of 10mg/mL per 500g rat) or 1 mg/animal | Subcutaneous (SC) or Intramuscular (IM) | [7] |
Visualized Signaling and Experimental Pathways
Signaling Pathway of this compound
Caption: Mechanism of this compound's Anti-Androgenic Effects.
General Experimental Workflow
Caption: General workflow for preclinical studies using this compound.
Detailed Experimental Protocols
Protocol 1: Evaluation of Efficacy for Benign Prostatic Hyperplasia (BPH) in a Canine Model
This protocol is a composite based on methodologies from published clinical trials.[8][9][10]
-
1. Animal Selection and Acclimatization:
-
Select adult male dogs with a confirmed diagnosis of BPH based on clinical signs and ultrasonographic measurement of prostate volume.
-
House animals individually under standard conditions for a minimum of 7 days for acclimatization. Provide ad libitum access to standard chow and water.
-
-
2. Grouping and Baseline Measurement:
-
Randomly assign dogs to a treatment group (this compound) and a control group (sterile saline).
-
Prior to administration (Day 0), collect baseline data: body weight, complete blood count (CBC), serum biochemistry, and prostate volume via transabdominal ultrasonography. Perform an ACTH stimulation test to assess baseline adrenal function.[8]
-
-
3. Compound Preparation and Administration:
-
This compound is typically available as a 10 mg/mL suspension.[7]
-
Crucially, shake the vial vigorously before use to ensure a homogeneous suspension. [5][6]
-
Draw up the calculated dose (e.g., 1.5 mg/kg or 3.0 mg/kg) into a sterile syringe.[8][9]
-
Administer the dose via subcutaneous (SC) injection, for instance, in the inner surface of the thigh to minimize potential local hair coat changes.[5] Alternatively, intramuscular (IM) injection can be used.
-
Administer an equivalent volume of sterile saline to the control group using the same route.
-
The dosing schedule may be a single injection or repeated at specific intervals (e.g., at 0, 1, and 4 weeks).[8]
-
-
4. Monitoring and Follow-Up:
-
Monitor animals daily for general health and any adverse reactions such as increased appetite, polydipsia, or polyuria.[5]
-
Repeat clinical and prostatic volume assessments at predetermined intervals (e.g., weekly for the first month, then monthly for up to 180 days).[9][10]
-
Repeat bloodwork and ACTH stimulation tests to evaluate effects on pituitary-adrenal function.[8]
-
Protocol 2: General Protocol for Administration in Rodent Models (Rat)
This protocol is adapted from veterinary recommendations and standard laboratory animal procedures.[7][12]
-
1. Animal Selection and Handling:
-
Use adult male rats (e.g., Sprague-Dawley or Wistar) of a specified age and weight range.
-
Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).[12]
-
-
2. Compound Preparation and Dosage Calculation:
-
Use a 10 mg/mL this compound suspension. Shake the vial thoroughly before each use.
-
Calculate the dose based on the target of ~2.0 mg/kg. For a 500g (0.5 kg) rat, the dose is 1.0 mg.
-
The volume to administer is: (1.0 mg) / (10 mg/mL) = 0.1 mL.
-
-
3. Administration:
-
Subcutaneous (SC) Injection:
-
Restrain the rat appropriately.
-
Lift the skin to form a "tent" in the dorsal neck or flank region.
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel, then inject the 0.1 mL volume.
-
-
Intramuscular (IM) Injection:
-
IM injections in rats are generally not recommended due to small muscle mass but can be performed if scientifically justified.[12]
-
Anesthetize the animal briefly (e.g., with isoflurane).
-
Inject a small volume (<0.2 mL) into the quadriceps or gluteal muscles using a 25-27 gauge needle.[12] Extreme care must be taken to avoid the sciatic nerve.
-
-
-
4. Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Return the animal to its home cage and monitor for changes in behavior, appetite, or general condition.
-
Note that the effects of the treatment may not be observed for two to four days.[5][6] A repeat dose may be considered after 8-10 days if the desired effect is not achieved.[4][7]
-
Important Considerations and Potential Side Effects
-
Adrenal Suppression : this compound can suppress the pituitary-adrenal axis, leading to reduced cortisol secretion.[8] Treated animals may be at risk of adrenocortical insufficiency during stressful events.[5][6]
-
Metabolic Effects : Transient side effects can include increased appetite, polydipsia (increased thirst), and polyuria (increased urination).[5] Body weight should be monitored.
-
Reproductive Effects : Treatment can lead to reduced libido and suppression of spermatogenesis. The time to return to normal reproductive function is unpredictable.[5]
-
Formulation : this compound is a suspension and must be shaken well before administration to ensure accurate dosing.[7]
-
Contraindications : Progestogens should not be administered to diabetic animals.[6]
-
Handling Precautions : Care should be taken when handling the product, particularly by women of childbearing age. Wear impervious gloves during administration.[5][6]
Pathway of Adrenal Suppression
Caption: Pathway of this compound-Induced Adrenal Suppression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. axplora.com [axplora.com]
- 3. This compound [medbox.iiab.me]
- 4. vet-ebooks.com [vet-ebooks.com]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. Tardak / this compound – Rat Guide [ratguide.com]
- 8. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacies of osaterone and delmadinone in the treatment of benign prostatic hyperplasia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progestins to control feline reproduction: Historical abuse of high doses and potentially safe use of low doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Note: Ultrasensitive Quantification of Delmadinone Acetate in Animal Tissue using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delmadinone acetate is a synthetic progestin and anti-androgen used in veterinary medicine. Monitoring its residue levels in animal tissues is crucial for food safety and regulatory compliance. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in animal tissue, particularly kidney fat. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
1. Sample Preparation: Extraction from Kidney Fat Tissue
This protocol is adapted from established methods for acetylgestagen analysis in fatty tissues.[1][2]
-
Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized kidney fat tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of a related steroid) to a final concentration relevant to the expected analyte levels.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Homogenize for 2 minutes using a high-speed probe.
-
Centrifuge at approximately 6100 x g for 30 minutes at room temperature.[3]
-
-
Defatting and Saponification:
-
Transfer the acetonitrile supernatant to a new tube.
-
Add 4 mL of hexane and vortex mix.
-
The remaining extract can be further defatted by saponification, which involves adding 1 mL of 0.1 M aqueous sodium hydroxide and 0.5 mL of 1 M aqueous magnesium chloride, followed by heating.[3]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Isolute CN SPE cartridge with the appropriate solvent.[1][2]
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove interfering lipids.[3]
-
Dry the cartridge under a full vacuum for 2 minutes.[3]
-
Elute the analytes with 6 mL of 20% ethyl acetate in hexane.[3]
-
-
Final Sample Preparation:
2. Liquid Chromatography (LC) Method
-
System: Vanquish ultra-high performance liquid chromatographic system or equivalent.[3]
-
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[3]
-
Column Temperature: 45 °C.[3]
-
Autosampler Temperature: 5 °C.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Methanol.[3]
-
Flow Rate: 400 µL/min.[3]
-
Injection Volume: 40 µL.[4]
-
Gradient Elution:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 50 | 50 |
| 10.0 | 0 | 100 |
| 12.0 | 0 | 100 |
| 12.1 | 50 | 50 |
| 15.0 | 50 | 50 |
3. Mass Spectrometry (MS/MS) Method
-
System: Thermo Scientific TSQ Altis Plus triple quadrupole mass spectrometer or equivalent.[3]
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.[3]
-
Spray Voltage: 3300 V.[3]
-
Ion Transfer Tube Temperature: 325 °C.[3]
-
Desolvation (Vaporizer) Temperature: 350 °C.[3]
-
Sheath Gas Flow: 60 arbitrary units.[3]
-
Auxiliary Gas Flow: 15 arbitrary units.[3]
-
Detection Mode: Selected Reaction Monitoring (SRM).
Note: Specific SRM transitions for this compound need to be optimized by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M+H]+ adduct, and characteristic product ions will be selected for quantification and confirmation.
Data Presentation
Quantitative Performance Data
The following table summarizes the quantitative performance parameters for the detection of this compound in animal kidney fat, as established by validated methods.[1][2]
| Parameter | This compound (DMA) |
| Decision Limit (CCα) | 0.63 µg/kg |
| Detection Capability (CCβ) | 1.07 µg/kg |
| Limit of Quantification (LOQ) | ~0.5 µg/kg[3] |
| Accuracy (% Recovery) | 98 - 100% |
| Precision (% RSD) | < 5% |
| Measurement Uncertainty | 27% |
Data compiled from studies on various acetylgestagens, with specific values for this compound (DMA) highlighted.[1][2]
Visualizations
Experimental Workflow for this compound Detection
Caption: Workflow for LC-MS/MS analysis of this compound in tissue.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for validating the analytical method.
References
- 1. Confirmatory method for the determination of various acetylgestagens in animal kidney fat using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delmadinone Acetate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmadinone acetate (DMA) is a potent synthetic steroidal progestin and antiandrogen.[1][2] Its primary mechanism of action involves the blockage of androgen receptors, inhibition of 5α-reductase which converts testosterone to the more potent dihydrotestosterone (DHT), and a reduction in testosterone production via the inhibition of gonadotropin release.[3][4][5][6] DMA also exhibits weak glucocorticoid activity and can suppress adrenal function by inhibiting ACTH release.[3][4][7] These properties make this compound a valuable tool for in vitro studies investigating androgen signaling pathways, prostate cancer, and other androgen-dependent conditions.
This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments and summarizes key quantitative data to guide experimental design.
Data Presentation
The following table summarizes recommended starting concentrations and conditions for using this compound in cell culture. These values are derived from studies on similar anti-androgenic compounds and should be optimized for specific cell lines and experimental endpoints.
| Parameter | Recommended Value/Range | Notes |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | High-purity, sterile, cell culture grade DMSO should be used. |
| Stock Solution Concentration | 1-10 mM | A higher concentration stock solution minimizes the volume of DMSO added to the cell culture medium. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Concentration Range | 10 nM - 10 µM | The optimal concentration should be determined empirically through dose-response experiments. |
| Final DMSO Concentration in Media | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. |
| Cell Lines for Anti-Androgen Studies | LNCaP, PC-3, VCaP, HepG2, COS-7 | Selection depends on the specific research question (e.g., androgen receptor status, metabolic activity). |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with appropriate supplements)
-
Target cells in culture
Preparation of this compound Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 402.92 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.03 mg of the compound.
-
Dissolution: Add the weighed this compound to a sterile, light-protecting microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 4.03 mg of this compound).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly in DMSO, steroidal compounds are generally stable, but it is good practice to monitor for any precipitation upon thawing.[8][9]
Preparation of Working Solutions and Treatment of Cells
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform a multi-step dilution to ensure accuracy, especially for lower concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution in culture medium.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound. Ensure that the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) should always be included in the experiment.
-
Incubation: Incubate the cells for the desired period, as determined by the specific experimental design.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Culture Studies
Caption: Workflow for this compound cell culture experiments.
References
- 1. Determination of concentrations of sex steroids in blood plasma and semen of male dogs treated with this compound or finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmadinone Acetate in the Research of Androgen-Dependent Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmadinone acetate (DMA) is a synthetic steroidal progestin and a potent antiandrogen.[1] Primarily utilized in veterinary medicine for managing androgen-dependent conditions such as benign prostatic hyperplasia in dogs, its mechanism of action holds significant interest for researchers studying androgen-dependent tumors, including certain types of prostate and breast cancer.[1] DMA exerts its effects through a multi-faceted approach to inhibiting androgen signaling.
Note on Data Availability: Publicly available research data on the specific use of this compound in preclinical or clinical studies of androgen-dependent tumors is limited. However, extensive research has been conducted on its close structural and functional analogue, chlormadinone acetate (CMA) . The following application notes and protocols will, therefore, leverage the available data on CMA to provide a framework for studying the effects of this class of compounds on androgen-dependent tumors.
Mechanism of Action
This compound and its analogues target the androgen signaling pathway at multiple levels:
-
Androgen Receptor (AR) Antagonism: DMA binds to the androgen receptor, acting as an antagonist, thereby preventing the binding of androgens like testosterone and dihydrotestosterone (DHT) and subsequent downstream signaling.[1]
-
Inhibition of 5α-Reductase: This compound inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, DHT.
-
Antigonadotropic Effects: DMA can suppress the release of gonadotropins from the pituitary gland, leading to a reduction in testicular testosterone production.[1]
These mechanisms collectively lead to a significant reduction in androgen-dependent cellular processes, including proliferation and survival, making DMA and related compounds valuable tools for studying and potentially treating androgen-dependent cancers.
Quantitative Data: Chlormadinone Acetate (CMA)
The following tables summarize key quantitative data from studies on chlormadinone acetate, a close analogue of this compound.
Table 1: In Vitro Androgen Receptor Binding and Activity of Chlormadinone Acetate (CMA)
| Parameter | Value | Cell Line/System | Comments | Reference |
| Binding Affinity (Ki) | 3.3 ± 1.5 x 10⁻⁸ M | PALM cells (PC-3 cells stably transfected with human AR) | Competitive binding assay against [³H] R1881. | [2] |
| AR Transcriptional Inhibition | 40 ± 5% | PALM cells | At a concentration of 3 x 10⁻⁷ M. | [2] |
Table 2: Clinical Efficacy of Low-Dose Chlormadinone Acetate (50 mg/day) in Low-Risk Prostate Cancer (PROSAS Study)
| Parameter | Chlormadinone Acetate Group | Placebo Group | p-value | Reference |
| 3-Year Active Surveillance Persistence Rate | 75.5% | 50.1% | 0.0039 | [3][4] |
| Hazard Ratio for Discontinuation of Active Surveillance | 0.417 | - | - | [3][4] |
| Change in Prostate Specific Antigen (PSA) Level | Significant Decrease | - | - | [3][4] |
| Change in Testosterone Level | Significant Decrease | - | - | [3][4] |
| Change in Prostate Volume | Significant Decrease | - | - | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
Androgen Receptor Signaling Pathway and Inhibition by this compound
Caption: Androgen signaling pathway and points of inhibition by this compound.
General Experimental Workflow for Evaluating Anti-Androgenic Compounds
Caption: A generalized workflow for the in vitro and in vivo evaluation of anti-androgenic compounds.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the anti-androgenic properties of compounds like this compound, based on protocols used for chlormadinone acetate.[2]
Protocol 1: Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human androgen receptor.
Materials:
-
Androgen-dependent prostate cancer cells (e.g., LNCaP) or cells engineered to express human AR (e.g., PALM cells).[2]
-
[³H] R1881 (a synthetic, non-metabolizable androgen).
-
This compound (or test compound).
-
Unlabeled R1881 (for determining non-specific binding).
-
Cell culture medium and supplements.
-
Binding buffer (e.g., Tris-HCl with protease inhibitors).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Culture the chosen cell line to 80-90% confluency in appropriate media.
-
Cell Preparation: Harvest the cells and prepare a whole-cell suspension or cytosolic extracts.
-
Assay Setup: In microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: Cell preparation + [³H] R1881 (e.g., 1 nM).
-
Non-specific Binding: Cell preparation + [³H] R1881 + a high concentration of unlabeled R1881 (e.g., 1 µM).
-
Competitive Binding: Cell preparation + [³H] R1881 + increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M).
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) to reach binding equilibrium.[2]
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H] R1881 from the free ligand. This can be achieved by rapid filtration through glass fiber filters or by centrifugation and washing of the cell pellets.
-
Quantification: Place the filters or cell pellets into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [³H] R1881 as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H] R1881).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H] R1881 and Kd is its dissociation constant.
-
Protocol 2: Androgen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)
Objective: To measure the ability of this compound to inhibit androgen-induced gene transcription.
Materials:
-
A cell line stably transfected with the human AR and a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter), such as PALM cells.[2]
-
R1881 or DHT as the androgen agonist.
-
This compound (or test compound).
-
Cell culture medium (phenol red-free, charcoal-stripped serum is recommended to reduce background hormonal effects).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Starvation: Replace the medium with a serum-free or charcoal-stripped serum medium and incubate for 24 hours to reduce basal AR activity.
-
Treatment: Treat the cells with:
-
Vehicle control.
-
R1881 or DHT alone (e.g., 1 nM) to induce AR activity.
-
R1881 or DHT in combination with increasing concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁶ M).[2]
-
-
Incubation: Incubate the plate for 18-24 hours.
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate or using a multiplexed assay) if significant cytotoxicity is expected.
-
Express the data as a percentage of the maximal induction by the androgen agonist alone.
-
Plot the percentage of AR activity against the log concentration of this compound to determine the IC50 for transcriptional inhibition.
-
Protocol 3: In Vivo Tumor Growth Study (Xenograft Model)
Objective: To evaluate the effect of this compound on the growth of androgen-dependent tumors in an animal model.
Materials:
-
Androgen-dependent prostate cancer cells (e.g., LNCaP).
-
Immunocompromised mice (e.g., male nude or SCID mice).
-
Matrigel or other extracellular matrix.
-
This compound formulated for injection (e.g., in corn oil).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Cell Implantation:
-
Harvest LNCaP cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1-2 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (at various doses) or the vehicle control to the mice via the chosen route (e.g., subcutaneous or intramuscular injection) according to a predetermined schedule (e.g., daily or weekly).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the animals regularly.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Conclusion
This compound represents a class of multi-targeted anti-androgenic compounds with significant potential for the study of androgen-dependent tumors. While direct research on DMA in cancer is limited, the extensive data available for its analogue, chlormadinone acetate, provides a robust foundation for designing and interpreting experiments. The protocols outlined above offer a comprehensive approach to characterizing the in vitro and in vivo efficacy of such compounds, paving the way for a deeper understanding of their therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Subcutaneous vs. Intramuscular Injection of Delmadinone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delmadinone acetate is a synthetic progestin and anti-androgen used in veterinary medicine for the management of androgen-dependent conditions, such as benign prostatic hyperplasia and hypersexuality in male dogs and cats.[1][2] It is typically administered as a sterile, aqueous suspension via intramuscular (IM) or subcutaneous (SC) injection.[3] While both routes are utilized, a comprehensive, direct comparison of their pharmacokinetic and pharmacodynamic profiles in published studies is limited. The summary of product characteristics for commercially available this compound products explicitly states that no pharmacokinetic studies have been conducted in dogs and cats.[1][4]
This document aims to synthesize the available information from existing studies to provide researchers, scientists, and drug development professionals with detailed application notes and protocols for the subcutaneous and intramuscular administration of this compound. The focus will be on presenting the methodologies used in key experiments and summarizing the available data to infer the practical applications and considerations for each injection route.
Data Presentation
Due to the lack of direct comparative pharmacokinetic studies, a table summarizing parameters like Cmax, Tmax, and AUC for subcutaneous versus intramuscular injection of this compound cannot be constructed. However, we can summarize the dosing regimens and clinical outcomes from a key study that utilized both administration routes, although not in a head-to-head comparison.
Table 1: Summary of a Clinical Trial Comparing Osaterone Acetate with this compound in Dogs with Benign Prostatic Hyperplasia (BPH)
| Parameter | This compound Group |
| Number of Subjects | 69 dogs |
| Drug Formulation | Suspension for injection |
| Dosage | 3 mg/kg bodyweight |
| Route of Administration | Single intramuscular or subcutaneous injection |
| Key Clinical Outcomes | - Similarly effective as oral osaterone acetate in reducing clinical signs of BPH and inducing complete clinical remission.- Associated with a similar level of minor, mostly transitory adverse effects as osaterone acetate.- Slower reduction in prostate volume compared to osaterone acetate. |
| Reference | Albouy, M., et al. (2008). Veterinary Record, 163(6), 179-83.[5] |
Experimental Protocols
The following are detailed methodologies from key studies that have investigated the effects of this compound following either subcutaneous or intramuscular injection.
Protocol 1: Clinical Efficacy in Benign Prostatic Hyperplasia (Mixed IM/SC Administration)
This protocol is based on the multicentre randomized clinical trial conducted by Albouy et al. (2008), which compared the therapeutic potential of osaterone acetate with this compound for the treatment of BPH in dogs.
-
Objective: To compare the therapeutic efficacy of oral osaterone acetate with injectable this compound in dogs with BPH.
-
Study Design: A multicentre, randomized clinical trial.
-
Animal Model: 73 dogs in the osaterone acetate group and 69 dogs in the this compound group, all diagnosed with BPH.
-
Drug Administration (this compound Group):
-
A single injection of this compound was administered at a dose of 3 mg/kg bodyweight.
-
The route of administration was either intramuscular or subcutaneous. The study does not provide a breakdown of how many dogs received the injection via each route, as the primary comparison was with a different drug.
-
-
Monitoring and Endpoints:
-
Dogs were monitored five times over a 180-day period.
-
Primary endpoints included the assessment of clinical signs of BPH and the measurement of prostate volume.
-
-
Key Findings: The study concluded that this compound was as effective as osaterone acetate in reducing clinical signs and inducing remission. However, osaterone acetate led to a significantly quicker reduction in prostate volume.[5]
Protocol 2: Pharmacodynamic Effects on Pituitary-Adrenal Function (Subcutaneous Administration)
This protocol is derived from a prospective study by Johnson (1998) that characterized the effects of this compound on the pituitary-adrenal axis, glucose tolerance, and growth hormone concentration in male dogs.
-
Objective: To investigate the effects of subcutaneously administered this compound on pituitary-adrenal function, glucose tolerance, and growth hormone levels in normal and BPH-affected male dogs.
-
Study Design: A prospective study.
-
Animal Model: Nine normal male dogs and seven male dogs with benign prostatic hyperplasia. A control group of three normal male dogs received saline.
-
Drug Administration:
-
This compound was administered subcutaneously at a dose of 1.5 mg/kg.
-
Injections were given at 0, 1, and 4 weeks.
-
-
Sample Collection and Analysis:
-
Blood samples were collected over a 50-day period.
-
Plasma concentrations of ACTH, cortisol, glucose, insulin, and growth hormone were measured.
-
Intravenous glucose tolerance tests and ACTH response tests were performed before and after the treatment period in the normal dogs.
-
-
Key Findings:
-
A single subcutaneous dose of this compound resulted in a substantial suppression of basal and post-ACTH plasma cortisol secretion.
-
Plasma ACTH concentration was also diminished after one treatment.
-
No significant effects on glucose tolerance or serum growth hormone concentrations were observed.
-
The study concluded that this compound causes adrenal suppression by inhibiting the release of ACTH from the pituitary gland.[6]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Clinical Study
Caption: Generalized workflow for a clinical study on this compound.
Conclusion and Future Directions
The available scientific literature indicates that both subcutaneous and intramuscular injections of this compound are clinically effective for the treatment of androgen-dependent conditions in veterinary medicine. However, there is a clear gap in the knowledge regarding the comparative pharmacokinetics and pharmacodynamics of these two administration routes.
For researchers and drug development professionals, this presents an opportunity for future studies. A well-designed pharmacokinetic study in the target species (dogs and cats) that directly compares the subcutaneous and intramuscular routes would be of significant value. Such a study should aim to determine key parameters including:
-
Rate and extent of absorption: Measuring Cmax, Tmax, and AUC.
-
Bioavailability: Comparing the systemic exposure of the drug from both routes.
-
Pharmacodynamic response: Correlating the pharmacokinetic profiles with clinical and hormonal changes, such as testosterone suppression and reduction in prostate size.
The protocols outlined in this document, derived from existing research, can serve as a foundation for designing these future investigations. A deeper understanding of the pharmacokinetic and pharmacodynamic differences between subcutaneous and intramuscular administration will ultimately allow for more optimized and evidence-based therapeutic regimens for this compound.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Efficacies of osaterone and delmadinone in the treatment of benign prostatic hyperplasia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delmadinone Acetate Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability and appropriate storage of delmadinone acetate for experimental use. Adherence to these protocols is crucial for ensuring the integrity of the compound and the validity of research outcomes.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Chemical Name | 17-(Acetyloxy)-6-chloropregna-1,4,6-triene-3,20-dione | |
| Molecular Formula | C23H27ClO4 | [1][2] |
| Molecular Weight | 402.91 g/mol | [2] |
| Melting Point | 168-170 °C | [2] |
| Appearance | Pale Beige to Light Beige Solid | [2] |
| Solubility | Slightly soluble in chloroform and methanol. Water solubility: 6.07 mg/L (at 37 °C). | [2] |
| UV Maximum (in Ethanol) | 229, 258, 297 nm |
Recommended Storage Conditions
To maintain the stability and purity of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Container | Light/Moisture Protection |
| Solid (Powder) | -20°C for long-term storage.[3] 0-4°C for short-term (days to weeks).[3] | Tightly sealed, inert gas atmosphere recommended. | Protect from light and moisture.[3] |
| In Solution (Solvent) | -80°C | Tightly sealed vials with solvent-resistant caps. | Protect from light. |
Caution: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. Avoid contact with these substances.
Signaling Pathway of this compound
This compound primarily exerts its effects through the modulation of androgen and progesterone receptors.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols for Stability Assessment
The following protocols outline a systematic approach to evaluating the stability of this compound. These are generalized protocols based on industry standards (e.g., ICH guidelines) and should be adapted to specific experimental needs.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies of this compound.
Protocol for Hydrolytic Degradation:
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (neutral)
-
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralization: At each time point, withdraw an aliquot and neutralize the acidic and basic samples.
-
Analysis: Analyze the samples using a suitable analytical method (see section 4.2).
Protocol for Oxidative Degradation:
-
Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Addition of Oxidizing Agent: Add hydrogen peroxide (H₂O₂) to a final concentration of 3-30%.
-
Incubation: Incubate the solution at room temperature for a defined period, monitoring the degradation over time.
-
Analysis: Analyze the samples at various time points.
Protocol for Photolytic Degradation:
-
Sample Preparation: Expose both the solid powder and a solution of this compound to a calibrated light source.
-
Light Exposure: Use a photostability chamber that provides controlled UV and visible light exposure (e.g., according to ICH Q1B guidelines).
-
Control: Keep a parallel set of samples protected from light as a control.
-
Analysis: Analyze the exposed and control samples at appropriate time intervals.
Protocol for Thermal Degradation:
-
Sample Preparation: Place the solid this compound powder in a controlled temperature oven.
-
Heating: Expose the sample to a high temperature (e.g., 105°C) for a specified duration.
-
Analysis: Analyze the sample for any degradation.
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Suggested HPLC Method Parameters (to be optimized):
| Parameter | Suggested Starting Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water or a buffer (e.g., phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or based on the UV maxima (229, 258, 297 nm) |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Method Validation: The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the this compound peak from all observed degradation product peaks.
Logical Relationship for Ensuring Experimental Integrity
The following diagram illustrates the logical dependencies for maintaining the integrity of this compound in a research setting.
Caption: Logical flow for ensuring the integrity of this compound experiments.
By following these application notes and protocols, researchers can ensure the stability and integrity of this compound throughout their experiments, leading to more reliable and reproducible scientific findings.
References
Application Notes and Protocols for Micronized Delmadinone Acetate in Research Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of micronized delmadinone acetate (DMA) in research settings. DMA is a potent steroidal progestin and antiandrogen, making it a valuable tool for investigating androgen receptor (AR) signaling, prostate cancer, and other androgen-dependent pathologies.[1][2][3]
Physicochemical Properties and Formulation
Solubility:
Quantitative solubility data for this compound in common laboratory solvents is limited. However, based on the solubility of similar steroidal compounds like cyproterone acetate and dexamethasone acetate, the following can be used as a starting point for preparing stock solutions. Researchers should determine the precise solubility for their specific lot of micronized DMA.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | A common solvent for creating high-concentration stock solutions for in vitro studies. |
| Ethanol | ~3-10 mg/mL | May be used for both in vitro and in vivo formulations, often in combination with other excipients. |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Water | 6.07 mg/L (at 37°C)[5] | This compound is practically insoluble in water. |
Preparation of Stock Solutions:
For in vitro experiments, a 10 mM stock solution in DMSO is recommended.
-
Calculation: this compound (Molecular Weight: 402.92 g/mol )[1]
-
To prepare a 10 mM solution, dissolve 4.03 mg of DMA in 1 mL of DMSO.
-
-
Procedure:
-
Weigh out the desired amount of micronized this compound in a sterile, conical tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C for long-term storage.
-
Mechanism of Action and Signaling Pathway
This compound exerts its antiandrogenic effects through a multi-faceted mechanism of action:
-
Androgen Receptor (AR) Antagonism: DMA directly binds to the androgen receptor, acting as an antagonist and preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][3]
-
5α-Reductase Inhibition: DMA inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[6]
-
Antigonadotropic Effects: DMA suppresses the release of gonadotropins from the pituitary gland, leading to a reduction in testicular testosterone production.[1][3]
-
Weak Glucocorticoid Activity: this compound has been reported to have weak glucocorticoid action and can cause adrenal suppression through the inhibition of ACTH release from the pituitary gland.[2][7]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound's antiandrogenic effects.
Experimental Protocols
The following are example protocols for in vitro and in vivo studies. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Prostate Cancer Cell Proliferation Assay
This protocol describes a method to assess the effect of micronized this compound on the proliferation of androgen-sensitive prostate cancer cell lines, such as LNCaP or VCaP.[8][9][10][11]
Materials:
-
LNCaP or VCaP cells
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CSS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
Micronized this compound stock solution (10 mM in DMSO)
-
MTT or WST-1 proliferation assay kit
-
Plate reader
Protocol:
-
Cell Culture: Maintain LNCaP or VCaP cells in RPMI-1640 (for LNCaP) or DMEM (for VCaP) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Steroid Deprivation: Two days before the experiment, switch the cells to a medium containing 10% charcoal-stripped FBS to remove androgens.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in a medium containing 10% CSS. Allow the cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., enzalutamide).
-
Incubation: Replace the medium in the 96-well plates with the medium containing the different concentrations of this compound. Incubate the plates for 72-96 hours.
-
Proliferation Assay: After the incubation period, assess cell proliferation using an MTT or WST-1 assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound.
In Vivo Prostate Cancer Xenograft Model
This protocol provides a general guideline for evaluating the efficacy of micronized this compound in a mouse xenograft model of prostate cancer.[12][13][14]
Materials:
-
Male immunodeficient mice (e.g., nude or SCID)
-
LNCaP or VCaP cells
-
Matrigel
-
Micronized this compound
-
Vehicle for injection (e.g., sesame oil, or a solution of ethanol, propylene glycol, and water)
-
Sterile syringes and needles (25-27 gauge)
-
Calipers
Protocol:
-
Cell Preparation: Culture LNCaP or VCaP cells as described above. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Measure tumor volume using calipers (Volume = 0.5 x length x width²).
-
Formulation Preparation: Prepare a sterile suspension of micronized this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.
-
Treatment Administration: Administer this compound via subcutaneous or intramuscular injection at a dose of, for example, 10 mg/kg, three times a week. The control group should receive vehicle only.
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of any anti-tumor effects.
Caption: Workflow for an in vivo prostate cancer xenograft study.
Stability and Storage
Micronized Powder:
-
Store micronized this compound powder at -20°C in a tightly sealed container, protected from light and moisture.[5]
-
Under these conditions, the compound is expected to be stable for at least two years.
Stock Solutions:
-
Store DMSO stock solutions at -20°C.
-
Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller volumes for single-use to maintain stability.
-
The stability of this compound in aqueous solutions is limited; therefore, it is advisable to prepare fresh dilutions from the stock solution for each experiment.
Safety Precautions
-
This compound is a potent steroid and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. gunma-u.repo.nii.ac.jp [gunma-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Measurement of the Drug Sensitivity of Single Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of concentrations of sex steroids in blood plasma and semen of male dogs treated with this compound or finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variants of the human prostate LNCaP cell line as tools to study discrete components of the androgen-mediated proliferative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LNCaP Cells [cytion.com]
- 12. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
Troubleshooting & Optimization
Technical Support Center: Delmadinone Acetate Solubility in Aqueous Solutions
Welcome to the technical support center for delmadinone acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a lipophilic steroid and is characterized as being poorly soluble in water. Published data indicates an aqueous solubility of approximately 6.07 mg/L at 37°C[1]. Due to its low aqueous solubility, this compound is often formulated as a micronized suspension for parenteral administration[2][3].
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer (e.g., PBS). Is this normal?
A2: Yes, this is a common issue. Given the low intrinsic aqueous solubility of this compound, direct dissolution in aqueous buffers like Phosphate Buffered Saline (PBS) at significant concentrations is expected to result in precipitation. The compound's hydrophobic nature leads to the aggregation of molecules in an aqueous environment.
Q3: How does pH impact the solubility of this compound?
A3: this compound is a neutral compound and does not have ionizable groups. Therefore, its aqueous solubility is not significantly affected by changes in pH within the typical physiological range. Adjusting the pH of the buffer is unlikely to be an effective strategy for enhancing its solubility.
Q4: Are there any recommended solvents for preparing a stock solution of this compound?
A4: For experimental purposes, it is advisable to first prepare a concentrated stock solution in a suitable organic solvent before diluting it into your aqueous medium. Common organic solvents for poorly soluble steroids include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol (this compound is slightly soluble in methanol)[1]
-
Chloroform (this compound is slightly soluble in chloroform)[1]
When preparing a stock solution, ensure that the final concentration of the organic solvent in your aqueous experimental medium is low enough to not affect the biological system you are studying. It is crucial to perform a vehicle control experiment.
Q5: What are the common formulation strategies for this compound?
A5: Commercially, this compound is available as a sterile aqueous suspension of the micronized active ingredient[3]. For research and development, other strategies for poorly soluble drugs can be considered, such as the use of co-solvents, surfactants, and cyclodextrins to enhance solubility.
Troubleshooting Guide
Issue: My this compound is not dissolving in the aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. | The compound will be in solution in the stock and, upon dilution, may remain in a supersaturated or finely dispersed state in the aqueous medium for a period of time. |
| Concentration is too high for the chosen solvent system. | Reduce the final concentration of this compound in the aqueous medium. | A lower concentration is more likely to remain in solution. |
| Precipitation upon dilution of the organic stock solution. | Increase the volume of the aqueous buffer and add the stock solution dropwise while vortexing or stirring vigorously to ensure rapid dispersion. Warming the aqueous medium slightly may also help, but be cautious of potential degradation. | Improved dispersion and a potentially more stable solution at a lower concentration. |
Issue: I am seeing a precipitate form in my cell culture media after adding the this compound stock solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with media components (e.g., proteins in serum). | Reduce the serum concentration in your media if possible, or prepare the this compound solution in a serum-free medium first and then add it to your cells. | Minimized precipitation due to reduced protein binding and aggregation. |
| The final concentration of the organic solvent is too high. | Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic and non-precipitating level, typically below 0.5%. | Reduced solvent-induced precipitation and cellular toxicity. |
Quantitative Solubility Data
The available quantitative data for this compound solubility is limited. The following table summarizes the known values.
| Solvent | Temperature | Solubility | Reference |
| Water | 37°C | 6.07 mg/L | [1] |
| Chloroform | Not Specified | Slightly Soluble | [1] |
| Methanol | Not Specified | Slightly Soluble | [1] |
Experimental Protocols
Below are general experimental protocols for enhancing the solubility of poorly soluble compounds like this compound. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Preparation of this compound Solution using a Co-Solvent
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution (e.g., 10-50 mM). Sonication may aid in dissolution.
-
Dilution into Aqueous Medium: While vortexing or vigorously stirring the aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and over the desired experimental time frame.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the co-solvent in the aqueous buffer.
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in the aqueous buffer at the desired concentration.
-
Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Equilibration: Agitate the suspension at a constant temperature for 24-48 hours to allow for the formation of inclusion complexes and to reach equilibrium.
-
Separation and Quantification: Separate the undissolved this compound from the solution by centrifugation and/or filtration (using a filter that does not bind the drug).
-
Analysis: Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A general workflow for selecting and implementing a strategy to enhance the aqueous solubility of this compound.
Logical Relationship of Solubility Issues and Solutions
Caption: A diagram illustrating the logical relationship between the solubility issues of this compound and potential solutions.
References
preventing delmadinone acetate degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of delmadinone acetate during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing) | Oxidation or photodegradation | 1. Immediately transfer the compound to a fresh, amber glass vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store at the recommended low temperature (-20°C for long-term storage) and protect from light. 4. Evaluate the purity of the discolored material using a stability-indicating HPLC method before use. |
| Precipitation in Solution | Exceeding solubility limits, temperature fluctuations, or solvent evaporation. | 1. Confirm the solvent and concentration are appropriate for this compound. 2. Gently warm the solution to see if the precipitate redissolves. If it does, ensure consistent storage temperature. 3. If warming does not work, the precipitate may be a degradation product. Filter the solution and analyze both the filtrate and the precipitate by HPLC to determine their composition. |
| Loss of Potency or Inconsistent Results | Chemical degradation (e.g., hydrolysis of the acetate ester) | 1. Verify the storage conditions of the stock solution (temperature, light exposure). 2. Prepare a fresh stock solution from a new vial of solid this compound. 3. Analyze the old and new stock solutions using a validated HPLC method to compare the concentration of the active compound and detect any degradation products. 4. If degradation is confirmed, review solution preparation and storage protocols. Avoid exposure to incompatible materials like strong acids or bases. |
| Cloudiness or Haze in Solution | Particulate contamination or formation of insoluble degradation products. | 1. Visually inspect the solution under good lighting against a dark and light background. 2. If particulates are observed, do not use the solution. 3. Investigate the source of contamination (e.g., solvent purity, glassware cleanliness). 4. If degradation is suspected, analyze the solution by HPLC. |
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed, amber glass vial at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. It is crucial to protect the compound from light and moisture.
What solvents are suitable for preparing this compound stock solutions?
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). The solubility in ethanol is approximately 20 mg/mL, and in DMSO and DMF, it is around 10 mg/mL. When preparing aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent and then dilute it with the aqueous buffer. Do not store aqueous solutions for more than one day.
How can I tell if my this compound has degraded?
Visual signs of degradation in solid form can include a change in color (e.g., from white/off-white to yellow or brown). In solution, degradation may be indicated by cloudiness, precipitation, or a color change. However, significant degradation can occur without any visible changes. Therefore, the most reliable method for detecting degradation is through analytical techniques like HPLC.
What are the likely degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The acetate ester at the C17 position can be hydrolyzed, especially in the presence of acids or bases, to yield delmadinone and acetic acid.
-
Oxidation: The steroidal ring system, particularly the conjugated double bonds, can be susceptible to oxidation, leading to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to UV light can induce degradation, potentially leading to isomerization or other structural changes.
How often should I test the purity of my stored this compound?
For long-term storage, it is good practice to re-test the purity of the compound annually or if any visual changes are observed. For stock solutions, the stability should be determined as part of your experimental validation, but it is recommended to use freshly prepared solutions for critical experiments.
Quantitative Data on Stability (Illustrative Example)
The following table provides hypothetical data on the degradation of this compound under various stress conditions to illustrate the format for presenting such data. Actual degradation rates should be determined experimentally.
| Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Delmadinone (Hydrolysis Product) |
| 0.1 M NaOH | 8 hours | 60°C | 25% | Delmadinone (Hydrolysis Product) |
| 3% H₂O₂ | 24 hours | 25°C | 10% | Oxidized this compound |
| UV Light (254 nm) | 48 hours | 25°C | 5% | Photodegradation Isomer |
| Heat (Dry) | 7 days | 80°C | <2% | Not Significant |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in acetonitrile to a concentration of 1 mg/mL.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M NaOH and heat at 60°C for 8 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidation: Mix 1 mL of the sample solution with 1 mL of 3% H₂O₂ and store at room temperature for 24 hours.
-
Photodegradation: Expose the solid compound or a solution to UV light (254 nm) for 48 hours.
-
-
Analysis: Inject the prepared samples and a non-degraded control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for stability-indicating HPLC method development.
Caption: Troubleshooting decision tree for suspected degradation.
Technical Support Center: Managing Adrenal Suppression in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adrenal suppression as a side effect in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is adrenal suppression and why is it a concern in animal studies?
Adrenal suppression, also known as adrenal insufficiency, is a condition where the adrenal glands do not produce adequate amounts of steroid hormones, primarily cortisol (or corticosterone in rodents). In research, it is a common side effect of prolonged administration of exogenous glucocorticoids, which are used for their anti-inflammatory and immunosuppressive properties. This suppression occurs due to negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced production of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which in turn causes the adrenal glands to atrophy and decrease cortisol production. This can be a significant confounding factor in studies, potentially affecting experimental outcomes and animal welfare.
Q2: What are the common clinical signs of adrenal suppression in research animals?
Clinical signs of adrenal suppression can be vague and non-specific, often waxing and waning. They may include:
-
Lethargy and weakness
-
Anorexia and weight loss
-
Vomiting and diarrhea
-
Hypoglycemia
-
Inability to mount an appropriate stress response
Q3: Which animal models are typically used to study adrenal suppression?
Rats and mice are the most common animal models for studying glucocorticoid-induced HPA axis suppression. However, it is important to recognize that there are significant morphological and functional differences between rodent and human adrenal glands. Dogs and cats are also utilized, particularly in veterinary research, and can serve as valuable models due to similarities in their adrenal physiology to humans.
Q4: How can I assess adrenal function in my animal models?
The gold standard for assessing adrenal function and diagnosing adrenal suppression is the ACTH stimulation test. This test evaluates the adrenal glands' capacity to produce cortisol in response to exogenous ACTH. Other diagnostic tools include:
-
Low-Dose Dexamethasone Suppression Test (LDDST): This test assesses the negative feedback of the HPA axis.
-
Endogenous ACTH Measurement: Can help differentiate between primary and secondary adrenal insufficiency.
-
Fecal Glucocorticoid Metabolite (FGM) Monitoring: A non-invasive method to assess adrenal activity over time.
Q5: How long does it take for the HPA axis to recover after discontinuing glucocorticoid treatment?
The duration of HPA axis suppression and recovery can vary widely, from a few days to several weeks, depending on the dose, potency, and duration of the glucocorticoid treatment. In a mouse model, four weeks of dexamethasone treatment resulted in HPA axis dysfunction and adrenal atrophy, which recovered one week after withdrawal. In dogs, HPA axis suppression after systemic glucocorticoid treatment can last from a few days up to 7 weeks.
Troubleshooting Guides
Issue: Unexpected or Inconsistent Results from ACTH Stimulation Test
Possible Causes & Troubleshooting Steps:
-
Stress during handling and sampling: Stress can elevate baseline cortisol levels, potentially masking a suppressed response.
-
Solution: Acclimatize animals to handling and blood collection procedures. Perform procedures in a quiet, dedicated space. Consider using non-invasive sampling methods like fecal collection for longitudinal monitoring.
-
-
Incorrect ACTH dosage or administration: Inadequate stimulation will lead to a false impression of suppression.
-
Solution: Carefully calculate the dose based on the animal's body weight. Ensure proper administration (IV or IM as per protocol).
-
-
Type of ACTH used: Synthetic ACTH (cosyntropin) is preferred for consistency over compounded ACTH gels, which can have variable purity and potency.
-
Solution: Use a validated, synthetic ACTH product whenever possible. If using a depot formulation, be aware that the timing of peak stimulation may differ.
-
-
Timing of blood sample collection: Blood samples must be collected at the correct time points post-ACTH administration to capture the peak cortisol response.
-
Solution: Adhere strictly to the recommended sampling times for the specific species and ACTH formulation used. For cosyntropin, this is typically 60-90 minutes post-injection.
-
-
Concurrent medications: Certain drugs can interfere with the HPA axis or cortisol assays.
-
Solution: Review all medications the animal is receiving. For example, when monitoring trilostane therapy, the ACTH stimulation test should be performed 4-6 hours after dosing. Phenobarbital can also affect test results.
-
Issue: Difficulty in Differentiating Adrenal Suppression from Primary Adrenal Insufficiency (Addison's Disease)
Possible Causes & Troubleshooting Steps:
-
History of glucocorticoid administration: Recent or ongoing glucocorticoid therapy is a key indicator of iatrogenic (drug-induced) adrenal suppression.
-
Solution: Obtain a thorough history of all medications administered. Exogenous corticosteroids can suppress the HPA axis, leading to adrenal atrophy and subnormal pre- and post-ACTH stimulation cortisol concentrations.
-
-
Electrolyte abnormalities: Primary hypoadrenocorticism often presents with hyponatremia and hyperkalemia due to mineralocorticoid deficiency, which is less common in secondary adrenal suppression.
-
Solution: Analyze serum electrolytes. A normal sodium-to-potassium ratio may suggest secondary adrenal suppression.
-
-
Endogenous ACTH levels: In primary adrenal insufficiency, endogenous ACTH is typically high due to a lack of negative feedback. In secondary (iatrogenic) adrenal suppression, endogenous ACTH is low.
-
Solution: Measure endogenous ACTH concentrations. This can help pinpoint the level of HPA axis dysfunction.
-
Quantitative Data Summary
Table 1: Representative Cortisol Responses to ACTH Stimulation in Healthy Animals
| Animal Model | Pre-ACTH Cortisol (µg/dL) | Post-ACTH Cortisol (µg/dL) | Notes |
| Dog | 1 - 5 | > 10 - 20 | Post-stimulation values below 2 µg/dL are consistent with hypoadrenocorticism. |
| Cat | 1 - 4 | > 8 - 15 | The response can be more variable than in dogs. IV administration of ACTH is recommended for consistency. |
| Rat | 2 - 10 | > 20 - 40 | Corticosterone is the primary glucocorticoid. Values can be highly variable based on strain and stress levels. |
| Mouse | 2 - 15 | > 30 - 50 | Corticosterone is the primary glucocorticoid. Similar to rats, values are sensitive to environmental factors. |
Note: These are approximate values and can vary significantly between laboratories, assays, and individual animals. It is crucial to establish baseline reference ranges for your specific experimental conditions.
Table 2: Effect of Glucocorticoid Treatment on Adrenal Function in a Mouse Model
| Treatment Group | Adrenal Weight (mg) | Serum Corticosterone (nM) | Key Adrenal Gene Expression |
| Control | 5.8 ± 0.5 | 58.6 ± 21.5 | Normal |
| Dexamethasone (4 weeks) | 4.6 ± 0.1 | 2.9 ± 1.8 | Hsd3b2 and Cyp11a1 expression reduced |
| 1-Week Recovery | Recovered | Recovered | Recovered to control levels by 4 weeks |
Data summarized from a study using C57Bl6 male mice treated with dexamethasone (10 µ g/day ) in drinking water.
Experimental Protocols
Protocol: ACTH Stimulation Test
This protocol provides a general guideline. Specific dosages and timings may need to be optimized for your animal model and experimental setup.
Materials:
-
Synthetic ACTH (Cosyntropin/Cortrosyn)
-
Saline for reconstitution
-
Syringes and needles for injection and blood collection
-
Blood collection tubes (serum separator tubes recommended, but check with your lab)
-
Centrifuge
-
Pipettes and tubes for serum storage
Procedure:
-
Acclimatization: Ensure animals are properly acclimatized to the experimental environment and handling to minimize stress-induced cortisol release.
-
Baseline Blood Sample (T=0): Collect a pre-stimulation blood sample. This will serve as the baseline cortisol/corticosterone level.
-
ACTH Administration: Reconstitute the synthetic ACTH according to the manufacturer's instructions. Administer the appropriate dose.
-
Dogs and Cats: 5 µg/kg IV or IM.
-
Rodents: Dosages can vary, but a common range is 1-5 µg/kg.
-
-
Post-Stimulation Blood Sample(s): Collect a second blood sample at 60 to 90 minutes after ACTH administration. In some protocols, additional time points may be included.
-
Sample Processing: Allow blood to clot, then centrifuge to separate the serum. Store serum frozen until analysis.
-
Analysis: Measure cortisol or corticosterone concentrations in the pre- and post-stimulation samples using a validated assay (e.g., ELISA, RIA, LC-MS/MS).
Interpretation:
-
Normal Response: A significant increase in cortisol/corticosterone levels post-ACTH stimulation.
-
Adrenal Suppression: A blunted or absent response, with post-stimulation levels remaining low and showing minimal increase from baseline.
Visualizations
Caption: HPA axis and the mechanism of exogenous glucocorticoid-induced suppression.
Caption: Experimental workflow for the ACTH stimulation test.
Caption: Troubleshooting decision tree for a blunted ACTH stimulation test result.
optimizing delmadinone acetate injection frequency for stable levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delmadinone acetate. The following information is intended to assist in optimizing injection frequency to achieve stable therapeutic levels during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic steroidal progestin with potent anti-androgenic properties. Its mechanism of action is threefold:
-
Progestogenic Activity: It acts as an agonist at the progesterone receptor (PR), initiating downstream signaling pathways similar to endogenous progesterone.
-
Anti-androgenic Activity: It competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).
-
Inhibition of Gonadotropin Release: It suppresses the release of luteinizing hormone (LH) from the pituitary gland, which in turn reduces the production of testosterone in the testes.[1][2][3]
Q2: There is limited pharmacokinetic data on this compound. How can I estimate an appropriate injection frequency to maintain stable levels?
A2: Due to the scarcity of published pharmacokinetic data for this compound, it is advisable to extrapolate from data on other long-acting injectable progestins, such as medroxyprogesterone acetate (MPA) and norethisterone enanthate (NETE). These compounds share a similar route of administration and function as depot formulations, providing a basis for initial experimental design. However, it is crucial to conduct pilot studies to determine the specific pharmacokinetic profile of this compound in your experimental model.
Q3: What are the typical pharmacokinetic profiles of analogous long-acting injectable progestins?
A3: The pharmacokinetics of long-acting injectable progestins are characterized by a slow release from the injection site, leading to a prolonged duration of action. Below is a summary of pharmacokinetic parameters for MPA and NETE, which can serve as a reference for designing studies with this compound.
Data Presentation: Pharmacokinetics of Analogous Long-Acting Injectable Progestins
| Parameter | Medroxyprogesterone Acetate (MPA) | Norethisterone Enanthate (NETE) |
| Route of Administration | Intramuscular (IM) / Subcutaneous (SC) | Intramuscular (IM) |
| Time to Peak Concentration (Tmax) | ~3 weeks (IM)[2][4][5] / ~1 week (SC)[5][6] | ~7 days (IM)[7] |
| Peak Concentration (Cmax) (after 150mg IM dose) | 1-7 ng/mL[2][4] | Not specified in similar terms |
| Elimination Half-Life | ~50 days (IM)[2][4][5] / ~43 days (SC)[5][6] | 7.5 - 22.5 days (IM)[7] |
| Duration of Action | Detectable levels for 120-200 days[2][4] | Detectable levels for a mean of 74 days[7] |
Disclaimer: This data is for analogous compounds and should be used as a guide only. The actual pharmacokinetics of this compound may vary.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations
-
Question: We are observing significant variability in the plasma concentrations of our progestin between experimental subjects, despite administering the same dose. What could be the cause?
-
Answer: High inter-individual variability is a known characteristic of long-acting injectable formulations.[7] Several factors can contribute to this:
-
Injection Technique: The depth and location of the injection can influence the rate of absorption from the muscle or subcutaneous tissue. Ensure a consistent and standardized injection protocol is followed for all subjects.
-
Local Blood Flow: Differences in blood flow at the injection site can alter the rate at which the compound is released into circulation.
-
Metabolism: Individual differences in the expression and activity of metabolic enzymes, such as cytochrome P450s, can lead to variations in drug clearance.[6]
-
Body Composition: The amount of adipose tissue at the injection site can affect the depot characteristics and release kinetics.
-
Issue 2: Difficulty in Achieving and Maintaining Stable Plasma Levels
-
Question: Our initial dosing regimen is resulting in a high initial peak followed by a rapid decline in plasma concentration, failing to maintain a stable level. How can we optimize the injection frequency?
-
Answer: This "peak and trough" effect is common with depot injections.[8] To achieve more stable, steady-state concentrations, consider the following:
-
Loading Dose and Maintenance Doses: Administer an initial loading dose to quickly reach the therapeutic range, followed by smaller, more frequent maintenance doses. The frequency of these maintenance doses should be guided by the elimination half-life of the drug.
-
Adjusting the Dosing Interval: Based on pilot pharmacokinetic data, if the trough levels are too low before the next scheduled dose, the interval between injections should be shortened. Conversely, if the peak levels are excessively high, a lower dose with the same or a slightly shorter interval might be more appropriate.
-
Route of Administration: The absorption rate can differ between intramuscular and subcutaneous injections.[5] Subcutaneous injections may sometimes provide a more consistent release. Evaluating both routes in your model may be beneficial.
-
Issue 3: Inconsistent or Unreliable Quantification of this compound in Plasma Samples
-
Question: We are facing challenges with the analytical method for quantifying this compound, leading to inconsistent results. What are the best practices for steroid hormone quantification?
-
Answer: The quantification of steroid hormones requires a sensitive and specific assay.
-
Method of Choice: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity, which allows for the differentiation between structurally similar compounds.[9][10] Immunoassays (e.g., ELISA) are more prone to cross-reactivity and may lack the sensitivity required for low concentrations.[11][12]
-
Sample Preparation: Proper sample preparation is critical. This typically involves protein precipitation followed by either liquid-liquid extraction or solid-phase extraction to remove interfering substances from the plasma matrix.[13]
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample processing and instrument response.[9]
-
Method Validation: A thorough validation of the analytical method should be performed, assessing linearity, accuracy, precision, selectivity, and stability of the analyte under various storage and processing conditions.[14]
-
Experimental Protocols
Protocol: Quantification of a Synthetic Progestin (e.g., this compound) in Plasma using LC-MS/MS
This protocol provides a general methodology. Specific parameters should be optimized for this compound.
1. Sample Collection and Handling:
- Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
- Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.
- Transfer the plasma to clean, labeled polypropylene tubes and store at -80°C until analysis.
2. Sample Preparation (Liquid-Liquid Extraction):
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound in methanol).
- Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is commonly used for steroid analysis.[15]
- Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate, is typically employed.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry (MS/MS):
- Ionization: Use electrospray ionization (ESI) in positive ion mode.
- Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Pharmacokinetics of norethisterone oenanthate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. How to Detect Steroid Hormones? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Delmadinone Acetate HPLC Peak Tailing
Welcome to the technical support center for the analysis of Delmadinone Acetate using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, with a specific focus on peak tailing.
Introduction to this compound and HPLC Analysis
This compound is a synthetic progestin and antiandrogen used in veterinary medicine.[1] As a steroidal compound, its analysis by HPLC is crucial for quality control, formulation development, and research. Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification by causing poor resolution and inconsistent integration.[2][3] This guide provides a structured approach to identifying and mitigating peak tailing issues during the HPLC analysis of this compound.
Troubleshooting Guide: this compound Peak Tailing (Q&A)
This section directly addresses specific issues that can lead to peak tailing in the HPLC analysis of this compound.
Question 1: My this compound peak is showing significant tailing. What are the most common initial checks I should perform?
Answer:
When you first observe peak tailing for this compound, start with the most straightforward potential issues before moving to more complex troubleshooting:
-
Check for Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause peak broadening and tailing.[4][5] Ensure all connections are secure and tubing is as short and narrow as reasonably possible.
-
Inspect for Column Contamination or Voids: A partially blocked column inlet frit or a void in the packing material can distort the peak shape.[2][6] Try reversing and flushing the column (if the manufacturer allows) or replacing the inlet frit.
-
Verify Mobile Phase Preparation: Incorrect pH, improper mixing of solvents, or insufficient buffer concentration can all lead to peak tailing.[2] Remake the mobile phase, ensuring accurate pH measurement and thorough mixing.
Question 2: Could the chemical properties of this compound itself be contributing to peak tailing?
Answer:
Yes, the chemical nature of this compound, a steroid, can play a role. Steroids can exhibit secondary interactions with the stationary phase. The primary cause of peak tailing is often the interaction of basic functional groups on an analyte with acidic silanol groups on the silica-based column packing.[2][7] While this compound is not strongly basic, its ketone and ester functionalities can still participate in secondary interactions.
Question 3: How does the mobile phase pH affect the peak shape of this compound?
Answer:
Mobile phase pH is a critical parameter. For compounds with ionizable groups, a mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and result in peak tailing.[4] While this compound does not have strongly acidic or basic groups, subtle interactions with the stationary phase can still be pH-dependent. It is advisable to operate at a pH where the analyte is in a single, stable ionic form. Buffering the mobile phase can help maintain a constant pH and improve peak symmetry.[2]
Question 4: I suspect silanol interactions are the cause of my peak tailing. How can I mitigate this?
Answer:
Silanol interactions are a very common cause of peak tailing for many compounds on silica-based columns.[2][4][7] Here are several strategies to reduce their effect:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for secondary interactions.
-
Lower the Mobile Phase pH: At a lower pH (e.g., pH 3-4), the majority of silanol groups will be protonated and less likely to interact with the analyte.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites, thereby masking them from the this compound molecules.
-
Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol activity.[2]
Question 5: Can my sample preparation or injection solvent cause peak tailing?
Answer:
Absolutely. The solvent used to dissolve the this compound sample can have a significant impact on peak shape.
-
Solvent Mismatch: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. Ideally, dissolve your sample in the initial mobile phase.[5]
-
Sample Overload: Injecting too concentrated a sample can lead to column overload and result in peak tailing.[2][5] Try diluting your sample to see if the peak shape improves.
Quantitative Data Summary
The following table provides hypothetical data to illustrate how different experimental parameters can influence the peak asymmetry of this compound. An ideal peak has an asymmetry factor of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.
| Parameter | Condition A | Asymmetry Factor (As) | Condition B | Asymmetry Factor (As) |
| Column Type | Standard C18 | 1.8 | End-Capped C18 | 1.1 |
| Mobile Phase pH | 6.5 | 1.7 | 3.5 | 1.2 |
| Buffer Concentration | 10 mM Phosphate | 1.6 | 50 mM Phosphate | 1.3 |
| Sample Solvent | 100% Acetonitrile | 1.9 | Mobile Phase | 1.2 |
| Sample Concentration | 1 mg/mL | 2.1 | 0.1 mg/mL | 1.3 |
Experimental Protocol: Systematic Troubleshooting of Peak Tailing
This protocol provides a step-by-step methodology for identifying and resolving the cause of this compound peak tailing.
Objective: To systematically identify the cause of peak tailing for this compound and restore a symmetrical peak shape (Asymmetry factor ≤ 1.2).
Materials:
-
HPLC system with UV detector
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer components
-
A new, or known good, C18 end-capped analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringe filters (0.45 µm)
Methodology:
-
Establish a Baseline:
-
Prepare a standard solution of this compound (e.g., 0.1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the standard onto your current HPLC system and record the chromatogram, noting the peak asymmetry factor.
-
-
Isolate the Column as a Variable:
-
Replace the current analytical column with a new, or known good, end-capped C18 column.
-
Equilibrate the new column with the mobile phase for at least 30 minutes.
-
Inject the same standard solution.
-
Analysis: If the peak shape improves significantly, the original column was likely contaminated, degraded, or had a void.[2]
-
-
Optimize the Mobile Phase:
-
pH Adjustment: Prepare a mobile phase with a lower pH (e.g., pH 3.5 using a phosphate buffer). Equilibrate the column and inject the standard.
-
Buffer Concentration: If peak tailing persists, increase the buffer concentration in the mobile phase (e.g., from 10 mM to 50 mM). Equilibrate and inject the standard.
-
Analysis: Observe the impact of these changes on the peak asymmetry. A reduction in tailing suggests that secondary silanol interactions were a contributing factor.[2]
-
-
Evaluate Sample and Injection Parameters:
-
Sample Solvent: If your sample is dissolved in a solvent other than the mobile phase, prepare a new sample dissolved directly in the mobile phase. Inject and compare the chromatograms.
-
Sample Concentration: Prepare a series of dilutions of your this compound standard (e.g., 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL). Inject each and observe the peak shape.
-
Analysis: An improvement in peak shape with a weaker sample solvent or lower concentration points to solvent mismatch or column overload as the root cause.[2]
-
-
Check for System Issues (Extra-Column Volume):
-
Inspect all tubing and connections between the injector, column, and detector.
-
Replace any long or wide-bore tubing with shorter, narrower alternatives (e.g., 0.005" ID PEEK tubing).[4]
-
Ensure all fittings are properly seated to eliminate dead volume.
-
Analysis: A sharper, more symmetrical peak after these adjustments indicates that extra-column volume was a significant contributor to the peak tailing.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound HPLC peak tailing.
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: Can temperature affect the peak shape of this compound? A1: Yes, temperature can influence peak shape. Higher temperatures generally decrease mobile phase viscosity, which can improve peak efficiency and may reduce tailing. However, the stability of this compound at elevated temperatures should be considered. Maintaining a consistent and controlled column temperature is important for reproducible results.
Q2: What is an acceptable peak asymmetry or tailing factor? A2: According to the USP, the tailing factor should ideally be close to 1.0. A commonly accepted upper limit in the pharmaceutical industry is a tailing factor (Tf) or asymmetry factor (As) of 2.0, although striving for a value below 1.5 is good practice for robust methods.[3]
Q3: If all the peaks in my chromatogram are tailing, what is the likely cause? A3: If all peaks are tailing, the problem is likely related to the system setup before the separation occurs.[6] Common causes include a partially blocked column inlet frit, a void at the head of the column, or significant extra-column volume.[2][6]
Q4: Can a guard column cause peak tailing? A4: Yes, a contaminated or poorly packed guard column can contribute to peak tailing. If you are using a guard column, try removing it and running the analysis directly on the analytical column to see if the peak shape improves. If it does, the guard column should be replaced.
Q5: What are the differences between peak tailing and peak fronting? A5: Peak tailing is when the back half of the peak is wider than the front half.[3] Peak fronting is the opposite, where the front half is wider. Peak fronting is less common but can be caused by issues like sample overload (in some cases), poor sample solubility in the mobile phase, or column collapse.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. scribd.com [scribd.com]
- 4. chromtech.com [chromtech.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Delmadinone Acetate Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize variability in animal studies involving delmadinone acetate (DMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic steroidal progestin with potent antiandrogenic and weak glucocorticoid properties.[1][2] Its primary use in veterinary medicine is for the treatment of androgen-dependent conditions, such as benign prostatic hyperplasia (BPH) in male dogs.[3][4] The mechanism of action is multifactorial and includes:
-
Androgen Receptor Blockade: DMA is thought to act as a competitive antagonist at the androgen receptor, preventing the binding of testosterone and dihydrotestosterone (DHT).[3]
-
5α-Reductase Inhibition: It inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent androgen, DHT.[2]
-
Antigonadotropic Effects: DMA suppresses the release of gonadotropins from the pituitary gland, leading to decreased testosterone production.[2]
Q2: What are the most common sources of variability in this compound animal studies?
A2: Variability in animal studies with this compound can arise from several factors:
-
Drug Formulation and Administration: As DMA is often administered as a suspension, ensuring a homogeneous mixture before each injection is critical to consistent dosing.[5] The route of administration (subcutaneous vs. intramuscular) can also influence absorption rates and local tissue reactions.
-
Adrenal Suppression: A significant side effect of DMA is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis through the inhibition of adrenocorticotropic hormone (ACTH) secretion.[1][5] This can make animals more susceptible to stress, leading to variable physiological responses.
-
Animal-Related Factors: Inherent biological differences between individual animals, including strain, age, sex, and underlying health status, can lead to varied responses.
-
Stress: Handling, housing conditions, and experimental procedures can induce stress, which, coupled with adrenal suppression, can be a major confounding factor.
-
Drug Interactions: Concomitant administration of other steroid compounds or drugs that induce metabolic enzymes (e.g., phenobarbital) can alter the efficacy and clearance of DMA.[5]
Q3: How can I minimize the impact of stress on my this compound study?
A3: Minimizing stress is crucial due to DMA's adrenal suppressive effects. Key strategies include:
-
Acclimatization: Allow animals sufficient time to acclimate to the facility, housing, and handlers before the study begins.
-
Proper Handling: Use refined handling techniques, such as tunnel handling or cupping for rodents, to reduce handling-induced stress.
-
Consistent Routines: Maintain consistent light-dark cycles, feeding times, and cage cleaning schedules.
-
Environmental Enrichment: Provide appropriate environmental enrichment to reduce anxiety and promote natural behaviors.
Q4: What are the key considerations for dose selection and administration route?
A4: Dose selection should be based on the animal model and the specific research question. Published dosages for dogs with BPH range from 1.5 to 5.0 mg/kg administered subcutaneously or intramuscularly.[1][6] For custom formulations, the choice of vehicle is critical for ensuring stability and bioavailability, especially for lipophilic compounds like DMA. Vegetable oils are common vehicles, but can cause local reactions.[7] The administration route can affect absorption kinetics; subcutaneous injections may have slower absorption compared to intramuscular injections.
Troubleshooting Guides
Issue 1: High Variability in Treatment Efficacy
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure the this compound suspension is thoroughly shaken before each dose aspiration to guarantee a homogenous mixture.[5] |
| Variable Drug Absorption | Consider the route of administration. If using subcutaneous injections, be aware of potential for slower or more variable absorption. Ensure consistent injection technique and location. |
| Individual Animal Differences | Increase the number of animals per group to account for biological variability. Stratify animals based on baseline characteristics (e.g., age, weight) if possible. |
| Stress-Induced Variability | Implement and standardize stress-reduction protocols for animal handling and housing. Monitor for signs of stress and consider measuring corticosterone levels. |
| Drug Interactions | Review all concurrent medications and supplements for potential interactions with this compound, particularly other steroids or enzyme inducers.[5] |
Issue 2: Unexpected Adverse Events or Mortality
| Potential Cause | Troubleshooting Step |
| Adrenocortical Insufficiency | Due to DMA's suppression of ACTH, animals are at risk for adrenal crisis, especially during stressful events.[1][5] Monitor animals closely for signs of weakness, lethargy, or collapse. Consider performing an ACTH stimulation test to assess adrenal function. |
| Injection Site Reactions | Examine injection sites for signs of inflammation, swelling, or necrosis, especially when using oil-based vehicles.[7] Rotate injection sites if possible. |
| Overdose | Carefully calculate and verify the dose for each animal based on its body weight. Ensure accurate measurement of the injection volume. |
Data Presentation
Table 1: Reported Dosages of this compound in Canine Studies for Benign Prostatic Hyperplasia (BPH)
| Dosage | Route of Administration | Frequency | Reference |
| 1.5 mg/kg | Subcutaneous | At 0, 1, and 4 weeks | [1] |
| 3 mg/kg | Intramuscular or Subcutaneous | Single injection | [8] |
| 3-5 mg/kg | Subcutaneous | Single injection, repeated after 15 days if needed | [4] |
| 1.5 - 5.0 mg/kg | Subcutaneous | Repeated every 1-2 weeks | [6] |
Experimental Protocols
Protocol 1: Induction of Benign Prostatic Hyperplasia (BPH) in a Canine Model
This protocol is a general guideline for inducing BPH in dogs for preclinical studies.
-
Animal Selection: Use young, healthy, intact male dogs (e.g., Beagles).
-
Baseline Assessment: Perform a thorough physical examination, including digital rectal palpation of the prostate. Measure prostate volume using transrectal ultrasonography. Collect baseline blood samples for hormone analysis (testosterone, DHT).
-
Hormone Administration (Example): While this compound is used to treat BPH, models of BPH are typically induced by other androgens. A common method involves the administration of a combination of androgens and estrogens to mimic the hormonal milieu of older dogs.
-
Monitoring: Monitor the animals regularly for clinical signs of BPH (e.g., hematuria, tenesmus). Repeat prostate volume measurements and hormone analysis at predetermined intervals to track the development of hyperplasia.
-
Treatment with this compound: Once BPH is established, administer this compound at the desired dose and route.[1][4][6][8]
-
Efficacy Assessment: Continue to monitor clinical signs, prostate volume, and hormone levels to evaluate the therapeutic effect of this compound.
Protocol 2: ACTH Stimulation Test to Monitor Adrenal Function in Dogs
This protocol is essential for assessing the degree of adrenal suppression caused by this compound.
-
Baseline Blood Sample: Collect a baseline blood sample in a serum separator tube for cortisol measurement.
-
ACTH Administration: Administer a synthetic ACTH analogue (e.g., cosyntropin) intravenously or intramuscularly. A common dosage is 5 µg/kg.
-
Post-ACTH Blood Sample: Collect a second blood sample for cortisol measurement 1 hour after ACTH administration.
-
Sample Handling: Allow blood samples to clot, then centrifuge to separate the serum. Store serum samples frozen until analysis.
-
Interpretation: A suppressed or blunted cortisol response to ACTH stimulation indicates adrenal suppression.
Protocol 3: Quantification of this compound in Rat Plasma by LC-MS/MS
This is a general protocol, as a specific validated method for this compound was not found in the literature. It is based on methods for similar steroid compounds.
-
Sample Collection: Collect blood from rats at designated time points into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (a structurally similar compound not present in the sample).
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture) to extract the this compound.
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Create a standard curve using known concentrations of this compound spiked into blank plasma. Quantify the concentration in unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Mandatory Visualizations
Caption: Signaling pathway of this compound's antiandrogenic effects.
References
- 1. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. Benign Prostatic Hyperplasia - WSAVA 2018 Congress - VIN [vin.com]
- 7. Subcutaneous and intraperitoneal lipogranulomas following subcutaneous injection of olive oil in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.ymaws.com [cdn.ymaws.com]
unexpected side effects of delmadinone acetate in research animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected side effects of delmadinone acetate observed in research animals. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
While this compound is utilized for its progestogenic and antiandrogenic properties in veterinary medicine, researchers should be aware of several unexpected side effects that can influence experimental outcomes. This guide offers insights into identifying, managing, and understanding these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic progestin and antiandrogen.[1] Its primary mechanisms of action include:
-
Antigonadotropic effects: It suppresses the secretion of gonadotropins from the pituitary gland, which in turn reduces the production of androgens and estrogens.[1]
-
Androgen receptor blockade: It is thought to bind to and antagonize the androgen receptor, similar to other related drugs like chlormadinone acetate.[1]
Q2: What are the most commonly reported unexpected side effects of this compound in research animals, particularly dogs?
A2: The most frequently cited unexpected side effects include:
-
Adrenal Suppression: Inhibition of adrenocorticotropic hormone (ACTH) secretion can lead to adrenal insufficiency.[2][3]
-
Metabolic Changes: Increased appetite, polydipsia (excessive thirst), and polyuria (excessive urination) are occasionally observed.[4][5]
-
Endocrine and Metabolic Disturbances: Manifestation of latent diabetes mellitus due to reduced insulin sensitivity has been reported.[5]
-
Hepatic Effects: Elevation in plasma liver enzymes, such as alanine aminotransferase (ALT) and alkaline phosphatase (ALP), may occur.[5]
-
Dermatological Changes: Localized changes in the hair coat, such as lightening of color or hair loss, can occur at the injection site.[4]
Q3: How does this compound cause adrenal suppression?
A3: this compound causes adrenal suppression by inhibiting the release of ACTH from the pituitary gland.[2] This lack of ACTH stimulation leads to decreased cortisol secretion from the adrenal cortex and can result in adrenocortical insufficiency, especially during stressful situations.[2][3]
Q4: Are the side effects of this compound reversible?
A4: Many of the reported side effects are described as transient or reversible.[6] For instance, a case report documented a dog with transient secondary hypoadrenocorticism that recovered fully after treatment.[3] However, the potential for long-term effects, especially with prolonged or high-dose administration, should be considered.
Troubleshooting Guides
Issue 1: Animal exhibits lethargy, weakness, and gastrointestinal signs after this compound administration.
-
Potential Cause: These clinical signs may be indicative of adrenal insufficiency (hypoadrenocorticism) due to the suppressive effect of this compound on the pituitary-adrenal axis.[3]
-
Troubleshooting Steps:
-
Clinical Assessment: Perform a thorough clinical examination of the animal.
-
ACTH Stimulation Test: Conduct an ACTH stimulation test to evaluate adrenal function. A diminished cortisol response is indicative of adrenal suppression.
-
Supportive Care: Provide supportive care as needed, which may include fluid therapy and electrolyte monitoring.
-
Hormone Replacement: In confirmed cases of hypoadrenocorticism, treatment with physiological doses of corticosteroids (e.g., prednisolone) may be necessary.[3]
-
Issue 2: Animal shows a marked increase in water consumption (polydipsia) and urine output (polyuria).
-
Potential Cause: This can be a direct, transient side effect of this compound.[4][5] It may also be an early sign of developing insulin resistance or latent diabetes mellitus.
-
Troubleshooting Steps:
-
Quantify Water Intake: Measure the animal's 24-hour water intake to confirm polydipsia.
-
Urinalysis: Perform a urinalysis to check for glucosuria, which would suggest diabetes mellitus.
-
Blood Glucose Monitoring: Measure blood glucose levels. Persistent hyperglycemia can indicate diabetes.
-
Dietary Management: Controlling food intake can help prevent an increase in body weight associated with increased appetite.[4]
-
Issue 3: Routine bloodwork reveals elevated liver enzymes (ALT, ALP).
-
Potential Cause: this compound administration has been associated with elevated plasma liver enzymes.[5]
-
Troubleshooting Steps:
-
Review Concurrent Medications: Ensure no other hepatotoxic drugs are being administered.
-
Repeat Bloodwork: Re-evaluate liver enzymes to determine if the elevation is transient or persistent.
-
Liver Function Tests: If enzyme levels remain significantly elevated, consider performing bile acid stimulation tests to assess liver function.
-
Imaging: Abdominal ultrasound can be used to evaluate the liver parenchyma for any structural abnormalities.
-
Data Presentation
While several studies and product information sheets describe the side effects of this compound, specific quantitative data on the incidence rates are not consistently provided. The table below summarizes the reported side effects and their general frequency as described in the available literature.
| Side Effect | Species | Frequency | Source |
| Adrenal Suppression | Dog | Not specified, but a known risk | [2][3] |
| Increased Appetite | Dog | Occasionally seen | [4][5] |
| Polydipsia | Dog | Occasionally seen | [4][5] |
| Polyuria | Dog | Occasionally seen | [4][5] |
| Manifestation of Latent Diabetes Mellitus | Dog | Not specified | [5] |
| Elevated Liver Enzymes (ALT, ALP) | Dog | Not specified | [5] |
| Local Hair Coat Changes | Dog | Not specified | [4] |
| Transient Digestive Disorders | Dog | Rare cases | [5] |
Experimental Protocols
ACTH Stimulation Test for Diagnosing Adrenal Insufficiency
This protocol is essential for investigating suspected hypoadrenocorticism in dogs.
Objective: To assess the adrenal glands' response to synthetic ACTH.
Methodology:
-
Baseline Blood Sample: Collect a baseline blood sample in a serum separator tube for cortisol measurement.
-
ACTH Administration: Administer synthetic ACTH (cosyntropin) at a dose of 5 µg/kg intravenously or intramuscularly.
-
Post-ACTH Blood Sample: Collect a second blood sample for cortisol measurement 1 hour after ACTH administration.
-
Sample Handling: Allow blood samples to clot, then centrifuge to separate the serum.
-
Analysis: Measure the cortisol concentrations in both the pre- and post-ACTH serum samples.
Interpretation: In a normal dog, the post-ACTH cortisol level should show a significant increase from the baseline. A blunted or absent response is indicative of adrenal insufficiency.
Mandatory Visualization
Caption: Mechanism of this compound-induced adrenal suppression.
Caption: Troubleshooting workflow for suspected adrenal insufficiency.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Transient, secondary hypoadrenocorticism after treatment with this compound (Tardastrex®) in a two year old male dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. Efficacies of osaterone and delmadinone in the treatment of benign prostatic hyperplasia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Delmadinone Acetate Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of delmadinone acetate from tissue samples. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue?
A1: The most common methods involve solvent extraction, often followed by a purification step. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two widely used techniques. A validated method for this compound specifically uses acetonitrile for initial extraction from fat tissue, followed by a hexane wash for defatting and an SPE cleanup step.[1][2]
Q2: Why is it important to remove lipids from tissue samples during extraction?
A2: Tissues, especially adipose and brain tissue, have a high lipid content. These lipids can interfere with subsequent analytical methods like immunoassays or mass spectrometry, leading to inaccurate quantification.[3] Hexane is a common solvent used to wash the extract and remove these interfering fats.[1][4]
Q3: What is the purpose of a "spiked" control sample?
A3: A spiked control sample, where a known amount of this compound is added to a blank tissue sample before extraction, is crucial for determining the efficiency of your extraction protocol. By comparing the measured concentration in the spiked sample to the known amount added, you can calculate the percent recovery and validate your methodology.[4][5]
Q4: Can I use solvents other than acetonitrile for the initial extraction?
A4: Yes, other organic solvents can be used to extract steroids. Ethanol, ethyl acetate, and methanol are also commonly employed.[5][6] The choice of solvent often depends on the specific tissue matrix and the polarity of the steroid. However, for this compound in fatty tissues, acetonitrile has been used in validated confirmatory methods.[1][2]
Q5: How should I store my extracted samples?
A5: After evaporating the solvent, dried extracts should be stored frozen at -20°C or lower in a desiccator to prevent degradation before analysis.[4][5] For long-term storage, temperatures of -20°C are recommended.[7]
Troubleshooting Guide
Issue 1: Low Recovery of this compound
-
Possible Cause: Incomplete tissue homogenization.
-
Solution: Ensure the tissue is thoroughly homogenized to maximize the surface area for solvent interaction. For tough or fibrous tissues, consider finer mincing or using a bead homogenizer.[4]
-
-
Possible Cause: Inefficient solvent extraction.
-
Solution: Increase the solvent-to-tissue ratio or the extraction time. Ensure vigorous shaking or vortexing to promote partitioning of the analyte into the solvent phase.[5] Consider the polarity of your chosen solvent in relation to this compound.
-
-
Possible Cause: Loss of analyte during solvent evaporation.
-
Possible Cause: Poor retention or elution from the SPE cartridge.
Issue 2: High Variability Between Replicate Samples
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Standardize every step of the protocol, from tissue weighing and homogenization to solvent volumes and incubation times. Use calibrated pipettes and equipment.
-
-
Possible Cause: Incomplete phase separation during LLE.
-
Solution: Centrifuge samples at a sufficient speed and for an adequate duration to ensure a clean separation between the aqueous and organic layers. When collecting the desired layer, be careful not to aspirate any of the other phase.
-
-
Possible Cause: Presence of interfering substances.
Issue 3: Contamination or Carryover in LC-MS/MS Analysis
-
Possible Cause: Contamination from laboratory equipment.
-
Solution: Use high-purity ACS grade solvents and thoroughly clean all glassware and equipment.[4] Run solvent blanks through your analytical system to check for background contamination.
-
-
Possible Cause: Carryover from a previous high-concentration sample in the LC-MS/MS system.
-
Solution: Implement a rigorous wash sequence for the autosampler and chromatographic column between sample injections. Include multiple blank injections after a high-concentration sample to ensure the system is clean.
-
Experimental Protocols
Protocol 1: Confirmatory Analysis of this compound from Kidney Fat using SPE and LC-MS/MS
This protocol is based on a validated method for the simultaneous detection of several acetylgestagens, including this compound.[1][2]
1. Sample Homogenization and Extraction:
- Weigh a representative portion of the kidney fat tissue.
- Add acetonitrile to the tissue sample.
- Homogenize the mixture thoroughly using a high-speed homogenizer.
- Centrifuge the homogenate to pellet the solid tissue debris.
2. Defatting (Liquid-Liquid Extraction):
- Carefully transfer the acetonitrile supernatant to a new tube.
- Add hexane to the supernatant, vortex vigorously for several minutes.
- Centrifuge to separate the acetonitrile and hexane layers.
- Carefully remove and discard the upper hexane layer, which contains the lipids.
3. Saponification (Optional, depending on sample matrix):
- The referenced protocol includes a saponification step after the hexane wash to further break down fats. This involves chemical hydrolysis and should be optimized based on your specific tissue matrix.
4. Solid-Phase Extraction (SPE) Purification:
- Condition an Isolute CN SPE cartridge according to the manufacturer's instructions.
- Load the acetonitrile extract onto the conditioned cartridge.
- Wash the cartridge with an appropriate solvent to remove any remaining impurities.
- Elute the this compound from the cartridge using a suitable elution solvent.
5. Final Preparation and Analysis:
- Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
- Reconstitute the dried extract in a small, precise volume of the mobile phase used for LC-MS/MS analysis.
- Vortex to ensure the analyte is fully dissolved.
- Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
Protocol 2: General Steroid Extraction from Tissue using LLE
This is a general protocol for researchers who may not have access to SPE equipment and is based on common steroid extraction procedures.[3][4]
1. Sample Preparation:
- Weigh approximately 50 mg of tissue into a polypropylene centrifuge tube.
- For determining extraction efficiency, spike one control sample with a known concentration of this compound standard.
- Add 15 mL of acetonitrile to the tube.
2. Homogenization and Centrifugation:
- Homogenize the tissue in the acetonitrile using a handheld or bead homogenizer.
- Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
3. Defatting:
- Carefully transfer the supernatant to a clean tube.
- Add 30 mL of hexane to the supernatant.
- Shake the tube vigorously for 5 minutes.
- The acetonitrile and hexane will form two layers. Separate the lower acetonitrile layer and transfer it to a clean glass tube. Discard the upper hexane layer.
4. Evaporation and Reconstitution:
- Evaporate the acetonitrile to dryness in a centrifugal evaporator or under a stream of nitrogen.
- Dissolve the dried extract in 100 µL of ethanol, followed by at least 400 µL of the appropriate assay buffer for your intended analysis.
- Vortex thoroughly and let sit at room temperature for 5 minutes. Repeat vortexing twice more to ensure the steroid is completely dissolved.
Quantitative Data Summary
The following table summarizes the validation data for a confirmatory LC-MS/MS method for this compound (DMA) extraction from animal kidney fat.[1][2] This data is critical for understanding the performance and reliability of the protocol.
| Parameter | This compound (DMA) Value | Description |
| Decision Limit (CCα) | 0.63 µg/kg | The concentration at and above which it can be concluded with a statistical certainty of 1-α that a sample is non-compliant. |
| Detection Capability (CCβ) | 1.07 µg/kg | The smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β. |
| Accuracy | 98 - 100% | The closeness of agreement between the measured value and the true or accepted value. |
| Precision (%RSD) | < 5% | The relative standard deviation, indicating the closeness of agreement between independent test results obtained under stipulated conditions. |
| Measurement Uncertainty | 27% | A parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. |
Visualized Workflows and Pathways
Caption: Workflow for this compound Extraction using SPE.
Caption: General Liquid-Liquid Extraction (LLE) Workflow.
References
- 1. Confirmatory method for the determination of various acetylgestagens in animal kidney fat using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 4. arborassays.com [arborassays.com]
- 5. stressmarq.com [stressmarq.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
Technical Support Center: Delmadinone Acetate and Insulin Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating insulin sensitivity changes induced by delmadinone acetate.
Frequently Asked Questions (FAQs)
Q1: Does this compound affect insulin sensitivity?
A1: Yes, this compound is recognized to reduce sensitivity to insulin. The product characteristics for veterinary formulations list the manifestation of latent diabetes mellitus as a potential side effect[1]. While one prospective study in normal male dogs and those with benign prostatic hyperplasia did not find evidence of glucose intolerance at the recommended dose[2], the potential for effects on insulin sensitivity is officially acknowledged. This discrepancy may be due to factors such as sex, species, dosage, or duration of treatment.
Q2: What is the proposed mechanism for this compound-induced insulin sensitivity changes?
A2: this compound is a synthetic progestin, a derivative of progesterone[3]. The mechanisms are likely similar to those of progesterone, which has been shown to induce insulin resistance by interfering with the insulin signaling cascade at multiple points. In adipocytes, progesterone can decrease the expression of Insulin Receptor Substrate-1 (IRS-1), which in turn reduces the phosphorylation of Akt. It can also inhibit the insulin signaling pathway at steps distal to Akt and suppress the activation of TC10, a protein involved in a secondary pathway for glucose uptake. These disruptions collectively impair the translocation of GLUT4 glucose transporters to the cell membrane, leading to reduced glucose uptake by muscle and fat cells[4][5][6][7].
Q3: Are all progestins alike in their effect on insulin sensitivity?
A3: No, the effects of progestins on insulin sensitivity can vary. For example, megestrol acetate, another progestin, has been associated with the development of insulin resistance and diabetes mellitus[8][9][10]. In contrast, some studies on chlormadinone acetate (a closely related compound), particularly in combination with ethinylestradiol, have shown that it does not worsen insulin sensitivity and may even have a favorable lipid profile[11][12]. Therefore, the specific metabolic effects of each progestin must be considered individually.
Q4: What are the primary experimental models to study these effects?
A4: Both in vivo and in vitro models are used.
-
In vivo models: Animal models, particularly dogs, are relevant as this compound is used in veterinary medicine[3]. Standard procedures include the Intravenous Glucose Tolerance Test (IVGTT) and the Hyperinsulinemic-Euglycemic Clamp, which is considered the gold standard for assessing insulin sensitivity[2].
-
In vitro models: Cell lines derived from insulin-sensitive tissues are commonly used. These include 3T3-L1 adipocytes, C2C12 myotubes (skeletal muscle), and HepG2 hepatocytes (liver). These models allow for detailed investigation of molecular pathways[13][14].
Q5: What key parameters should be measured in an experiment investigating this compound's effect on insulin sensitivity?
A5: Key parameters include fasting glucose, fasting insulin, and C-peptide levels. During dynamic tests like a glucose tolerance test or a euglycemic clamp, you should measure the glucose infusion rate (in clamps) and the area under the curve (AUC) for glucose and insulin. At the molecular level, assessing the phosphorylation status of key signaling proteins like IRS-1 and Akt, and quantifying GLUT4 translocation are crucial endpoints.
Data Presentation
Table 1: Summary of Findings on this compound and Glucose Tolerance in Male Dogs
Disclaimer: The following data is summarized from a study in a specific population (male dogs) and may not be representative of effects in other species or sexes. This study found no significant impact on glucose metabolism.
| Parameter Assessed | Study Population | Treatment | Outcome | Reference |
| Glucose Tolerance | 9 Normal Male Dogs | This compound (1.5 mg/kg) | No significant effects observed | [2] |
| Serum Insulin | 9 Normal Male Dogs | This compound (1.5 mg/kg) | No significant changes reported | [2] |
| Serum Glucose | 9 Normal Male Dogs | This compound (1.5 mg/kg) | No significant changes reported | [2] |
Table 2: Illustrative Data on Insulin Sensitivity Changes with a Different Progestin (Desogestrel)
Disclaimer: The following data is from a study on the progestin Desogestrel (DSG) combined with Ethinylestradiol (EE) in women and is provided for illustrative purposes only. It demonstrates the type of quantitative changes that can be observed when a progestin impacts insulin sensitivity. These are not data for this compound.
| Parameter | Treatment Group | Baseline (Mean ± SE) | After 6 Months (Mean ± SE) | P-value | Reference |
| Insulin Sensitivity (SI) | EE/DSG (n=12) | 7.09 ± 1.4 | 4.30 ± 0.91 | p=0.04 | [11] |
| Insulin Sensitivity (SI) | EE/CMA* (n=12) | 5.79 ± 0.93 | 6.79 ± 1.1 | p=0.48 | [11] |
*CMA: Chlormadinone Acetate, a related progestin that did not decrease insulin sensitivity in this study.
Mandatory Visualizations
Caption: Proposed mechanism of this compound-induced insulin resistance.
Caption: Experimental workflow for an Intravenous Glucose Tolerance Test (IVGTT).
Experimental Protocols
Intravenous Glucose Tolerance Test (IVGTT)
This protocol is adapted from methodologies used to assess glucose tolerance in canine studies[2].
Objective: To assess the subject's ability to clear an intravenous glucose load, providing insights into insulin sensitivity.
Procedure:
-
Animal Preparation: Subjects should be fasted overnight (12-18 hours) but have free access to water.
-
Catheterization: On the day of the experiment, place two intravenous catheters, one in each cephalic vein. One catheter will be used for glucose administration and the other for blood sampling.
-
Baseline Sampling: Acclimatize the subject to the experimental setting. Draw baseline blood samples at -15, -5, and 0 minutes before glucose infusion.
-
Glucose Administration: At time t=0, administer a bolus of 50% dextrose solution (e.g., 0.5 g/kg body weight) intravenously over 30 seconds.
-
Post-Infusion Sampling: Collect blood samples at 2, 5, 10, 15, 20, 30, 45, and 60 minutes post-infusion into tubes containing a glucose preservative (e.g., sodium fluoride) and an anticoagulant (e.g., EDTA for insulin measurement).
-
Sample Processing: Centrifuge the blood samples promptly to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Measure plasma glucose and insulin concentrations for all collected time points. Calculate the area under the curve (AUC) for both glucose and insulin.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for quantifying insulin sensitivity in vivo.
Objective: To measure the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
Procedure:
-
Animal Preparation: As with the IVGTT, subjects must be fasted overnight.
-
Catheterization: Place two intravenous catheters. One for infusion of insulin and glucose, and another (ideally in an artery or arterialized vein) for frequent blood sampling.
-
Insulin Infusion: Begin a continuous infusion of insulin at a high rate (e.g., 40 mU/m²/min). This will suppress endogenous glucose production by the liver and stimulate glucose uptake by peripheral tissues.
-
Blood Glucose Monitoring: Every 5-10 minutes, measure the subject's blood glucose using a bedside glucose analyzer.
-
Glucose Infusion: Based on the blood glucose readings, infuse a variable-rate 20% dextrose solution to maintain the blood glucose concentration at a constant, normal level (euglycemia, e.g., ~100 mg/dL).
-
Steady State: The experiment continues until a "steady state" is reached, where the glucose infusion rate required to maintain euglycemia is stable for at least 30 minutes.
-
Analysis: The glucose infusion rate (GIR) during the last 30 minutes of the clamp is a direct measure of whole-body insulin sensitivity. A lower GIR indicates insulin resistance, as less glucose is being taken up by the tissues for a given amount of insulin.
Troubleshooting Guide
Caption: Troubleshooting guide for insulin sensitivity experiments.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. oanahealth.com [oanahealth.com]
- 5. Progesterone inhibits glucose uptake by affecting diverse steps of insulin signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Insulin resistance and development of diabetes mellitus associated with megestrol acetate therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Insulin resistance and development of diabetes mellitus associated with megestrol acetate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insulin sensitivity and lipid metabolism with oral contraceptives containing chlormadinone acetate or desogestrel: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Insulin Resistance Model: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
mitigating local hair coat changes from delmadinone acetate injections
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delmadinone acetate injections. The focus is on mitigating local hair coat changes, a potential side effect observed in animal studies.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during your experiments.
Problem: Alopecia (hair loss) or leukotrichia (hair whitening) is observed at the injection site.
-
Question: We are observing significant hair loss and/or changes in hair color at the injection site in our study animals. How can we minimize this?
Answer: Local hair coat changes are a known potential side effect of progestin injections like this compound.[1][2] Here are several strategies to mitigate these effects, ranging from immediate application to long-term experimental design considerations.
-
Injection Technique Modification:
-
Site Rotation: Avoid repeated injections in the same location. If the study design permits, rotate between different inconspicuous sites, such as the inner surface of the thigh.[1][2]
-
Injection Volume and Speed: While specific data for this compound is limited, studies with other injectables suggest that smaller volumes of more concentrated solutions may cause less muscle damage than larger, less concentrated volumes.[3] The speed of injection does not appear to be a significant factor in some studies.[3] However, for subcutaneous injections, slower and faster injection rates have shown no significant impact on perceived pain in human studies, suggesting a degree of tolerance to rate variations.
-
Subcutaneous vs. Intramuscular: this compound can be administered via intramuscular or subcutaneous routes.[1] If you are observing reactions with one route, consider if the alternative route is appropriate for your study goals and might reduce the localized effect. Subcutaneous injections are often recommended to be given at an inconspicuous site to hide potential local changes.[1][2]
-
-
Formulation Considerations:
-
Vehicle Selection: Aqueous solutions of some drugs have been shown to cause more local muscle damage than oily vehicles.[3] this compound is available as an aqueous suspension.[4] While altering the formulation of a commercial product may not be feasible, for custom formulations, exploring different vehicles could be a long-term strategy.
-
Excipient Review: The excipients in the formulation can influence local tolerance.[5][6][7][8] While a detailed analysis is beyond the scope of this guide, being aware of the formulation components is crucial. For developing new formulations, selecting excipients known for good tissue compatibility is key.[5][6][7][8]
-
-
Monitoring and Documentation:
-
Standardized Scoring: Implement a standardized scoring system to document the severity of hair coat changes. This will allow for objective comparison between different mitigation strategies.
-
Photography: Regular photographic documentation of injection sites provides a clear visual record of any changes over time.
-
-
Problem: High variability in hair coat changes between individual animals.
-
Question: We are seeing a wide range of responses, with some animals showing severe hair loss while others are unaffected. What could be causing this variability?
Answer: Individual animal variability is a common challenge in research. Several factors could contribute to the inconsistent presentation of hair coat changes:
-
Genetic Predisposition: Underlying genetic differences can influence an animal's susceptibility to drug side effects.
-
Hormonal Status: The individual hormonal milieu of each animal at the time of injection could impact the local response to a hormonal drug like this compound.
-
Underlying Skin Conditions: Subclinical skin conditions could be exacerbated by the injection, leading to more pronounced local reactions.
-
Injection Technique Nuances: Even with standardized protocols, minor variations in injection depth and exact location can occur and may influence the outcome.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced local hair coat changes?
A1: The precise mechanism is not fully elucidated in the available literature. However, it is likely related to the pharmacological action of this compound as a progestin and antiandrogen.[4] Androgens and other sex hormones play a crucial role in regulating the hair follicle cycle. By acting as an antagonist at the androgen receptor, this compound could disrupt the normal signaling pathways that control hair growth and pigmentation at a localized, high-concentration level. This could prematurely shift hair follicles into a resting (telogen) or degenerative (catagen) phase, leading to hair loss.
Q2: Is there a dose-dependent relationship for these local hair coat changes?
A2: While not explicitly quantified in the provided search results, it is plausible that a dose-dependent relationship exists. Higher local concentrations of the drug could lead to more pronounced effects on the hair follicles. However, systemic effects and the intended therapeutic outcome of the drug must be considered when adjusting the dose.
Q3: Are these hair coat changes reversible?
A3: The reversibility of the hair coat changes is not definitively stated in the available information. Generally, if the hair follicle stem cells are not permanently damaged, hair regrowth is possible once the drug concentration in the local tissue decreases. However, changes in hair color may be longer-lasting.
Q4: What are the best practices for administering this compound to minimize local reactions?
A4: Based on available information and general best practices for animal injections, the following are recommended:
-
Use an Inconspicuous Injection Site: The inner thigh is a commonly recommended site to minimize the cosmetic impact of any potential hair coat changes.[1][2]
-
Ensure Proper Injection Technique: Aspirate before injecting to avoid inadvertent intravenous administration.
-
Adhere to Recommended Dosages: Do not exceed the prescribed dose unless it is a specific requirement of the experimental protocol.
-
Monitor Animals Post-Injection: Regularly check injection sites for any signs of adverse reactions.
Experimental Protocols
Protocol 1: Standardized Assessment of Local Hair Coat Changes
Objective: To quantitatively and qualitatively assess hair coat changes at the injection site.
Methodology:
-
Animal Identification and Site Demarcation:
-
Individually identify each animal.
-
Prior to the first injection, clip a small, standardized area (e.g., 2x2 cm) at the designated injection site.
-
Use a non-toxic skin marker to outline the clipped area for consistent monitoring.
-
-
Baseline Documentation:
-
Take high-resolution digital photographs of the clipped area before the first injection. Include a ruler for scale.
-
Score the baseline appearance of the skin and hair using a standardized scoring system (see table below).
-
-
Injection Administration:
-
Administer the this compound injection in the center of the demarcated area according to the study protocol.
-
-
Post-Injection Monitoring:
-
At predefined time points (e.g., daily for the first week, then weekly), record observations.
-
Take photographs at each time point, ensuring consistent lighting and distance.
-
Score the injection site for alopecia, leukotrichia, erythema, and edema using the scoring system.
-
Table 1: Scoring System for Local Hair Coat and Skin Changes
| Score | Alopecia | Leukotrichia | Erythema | Edema |
| 0 | No hair loss | No change in hair color | No redness | No swelling |
| 1 | Mild hair thinning | Slight lightening of hair | Faint pinkness | Barely perceptible swelling |
| 2 | Moderate hair loss | Obvious whitening of hair | Moderate redness | Noticeable swelling |
| 3 | Severe hair loss | Complete whitening of hair | Severe, deep redness | Marked swelling |
| 4 | Complete alopecia | - | - | - |
Protocol 2: Histological Evaluation of Injection Site
Objective: To examine the microscopic changes in the skin and hair follicles at the injection site.
Methodology:
-
Tissue Collection:
-
At the end of the study or at predetermined time points, humanely euthanize the animals.
-
Excise a full-thickness skin sample (e.g., 1x1 cm) from the center of the injection site.
-
Collect a control skin sample from a contralateral, untreated site.
-
-
Tissue Fixation and Processing:
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections from the paraffin blocks.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Consider special stains if specific structures need to be visualized (e.g., Masson's trichrome for collagen).
-
-
Microscopic Examination:
-
Examine the sections under a light microscope.
-
Evaluate the following parameters:
-
Hair follicle morphology (anagen, catagen, telogen ratio)
-
Presence and type of inflammatory cell infiltrate
-
Dermal and epidermal thickness
-
Presence of fibrosis or necrosis
-
-
Visualizations
Caption: Hypothetical signaling pathway of this compound in a hair follicle cell.
References
- 1. Injection-site residues - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Intramuscular injections and muscle damage: effects of concentration, volume, injection speed and vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Excipients for Injections & Sterile Formulation - CD Formulation [formulationbio.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
overcoming treatment failure with delmadinone acetate in behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing delmadinone acetate (DMA) in behavioral studies. The information is designed to help overcome potential treatment failures and address common issues encountered during experimentation.
Troubleshooting Guide: Overcoming Treatment Failure
Unexpected or inconsistent results are a common challenge in behavioral pharmacology. This guide addresses specific issues that may arise during behavioral studies with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| No discernible behavioral effect after administration. | 1. Insufficient Dosage: The dose may be too low to elicit a behavioral response in the specific species or strain being studied. 2. Delayed Onset of Action: The behavioral effects of DMA may not be immediate. 3. Inappropriate Behavioral Paradigm: The chosen behavioral test may not be sensitive to the effects of DMA. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for the desired behavioral change. 2. Adjust Observation Window: Extend the observation period post-administration. Effects may take several days to become apparent. 3. Review Literature: Ensure the selected behavioral assay is appropriate for assessing changes related to androgen-dependent behaviors or anxiety. |
| High variability in behavioral responses among subjects. | 1. Individual Differences in Metabolism: Genetic variations can lead to differences in how animals metabolize DMA. 2. Hormonal Fluctuations: Baseline hormone levels can vary between individuals, influencing the effects of an exogenous hormone. 3. Variable Drug Absorption: Inconsistent administration technique can lead to differences in drug uptake. | 1. Increase Sample Size: A larger number of subjects can help to account for individual variability. 2. Baseline Hormone Measurement: Measure baseline testosterone and corticosterone levels to assess for correlations with treatment response. 3. Standardize Administration: Ensure consistent subcutaneous or intramuscular injection technique. |
| Subjects appear lethargic, with reduced overall activity. | 1. Adrenal Suppression: DMA can inhibit the release of ACTH from the pituitary gland, leading to secondary hypoadrenocorticism (adrenal insufficiency). This can manifest as lethargy. 2. Sedative Effects: Progestins can have sedative effects, potentially through their metabolites acting on GABA-A receptors. | 1. ACTH Stimulation Test: If adrenal suppression is suspected, an ACTH stimulation test can confirm the diagnosis. 2. Monitor for Other Signs: Check for other signs of adrenal insufficiency, such as gastrointestinal issues. 3. Consider Alternative Mechanisms: Acknowledge that the observed lethargy may be a central nervous system effect and not necessarily an adverse event, depending on the research question. |
| Initial behavioral effect diminishes over time despite continued treatment. | 1. Receptor Downregulation: Chronic administration of a hormone can lead to a decrease in the number of its receptors. 2. Metabolic Tolerance: The animal's body may become more efficient at metabolizing and clearing the drug. | 1. Intermittent Dosing Schedule: Consider a dosing regimen that is not continuous to prevent receptor desensitization. 2. Pharmacokinetic Analysis: Measure plasma concentrations of DMA over time to assess for changes in its clearance rate. |
| Unexpected behavioral changes are observed (e.g., increased appetite, urination). | 1. Known Side Effects: Increased appetite (polyphagia), increased thirst (polydipsia), and increased urination (polyuria) are known side effects of DMA. | 1. Controlled Food and Water Intake: To mitigate the impact of these side effects on behavioral paradigms, provide controlled access to food and water. 2. Acclimatization: Allow subjects to acclimate to these physiological changes before behavioral testing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in influencing behavior?
A1: this compound is a synthetic progestin and antiandrogen. Its primary mechanism involves:
-
Antiandrogenic effects: It blocks androgen receptors and inhibits the conversion of testosterone to the more potent dihydrotestosterone (DHT). It also suppresses the release of gonadotropins from the pituitary gland, leading to reduced testosterone production.
-
Progestogenic effects: As a progestin, it can influence the central nervous system. Its metabolites, such as allopregnanolone, can modulate GABA-A receptors, which may contribute to anxiolytic or sedative effects.
Q2: How quickly should I expect to see behavioral changes after administering this compound?
A2: The onset of action can be variable and may not be immediate. In clinical veterinary settings, it can take two to four days for effects to be observed. Researchers should allow for a sufficient latency period before conducting behavioral tests.
Q3: What are the potential confounding side effects of this compound that could be misinterpreted as a primary behavioral outcome?
A3: The most common side effects that could be mistaken for behavioral changes are increased appetite, thirst, and urination. A significant, but less obvious, side effect is adrenal suppression, which can lead to lethargy and reduced activity.
Q4: Is treatment failure with this compound a recognized issue?
A4: Yes, particularly in the context of treating undesirable sexual behaviors, treatment failure is anticipated in a portion of cases. This variability is likely due to the complex nature of behavior, which is influenced by more than just hormonal factors.
Q5: Can this compound be used in both male and female subjects in behavioral studies?
A5: While it is primarily used for androgen-dependent conditions in males, its progestogenic and CNS effects could be studied in females. However, researchers must consider its potent effects on the reproductive cycle and hormonal milieu in female subjects.
Experimental Protocols
Key Experiment: Assessment of Anti-Aggressive Effects of this compound in a Rodent Model
Objective: To determine the efficacy of this compound in reducing inter-male aggression.
Methodology:
-
Subjects: Adult male mice or rats, housed individually to prevent baseline aggression from escalating.
-
Acclimation: Allow subjects to acclimate to the housing conditions for at least one week prior to the start of the experiment.
-
Treatment Groups:
-
Vehicle control (e.g., sesame oil).
-
This compound (low dose).
-
This compound (high dose).
-
-
Administration: Administer this compound or vehicle via subcutaneous injection.
-
Resident-Intruder Test:
-
Four days after administration, introduce a smaller, sexually naive "intruder" male into the resident's home cage.
-
Record the latency to the first attack, the number of attacks, and the total duration of aggressive behaviors (e.g., biting, tail-rattling) over a 10-minute period.
-
-
Data Analysis: Compare the aggressive behaviors between the treatment groups using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis).
Signaling Pathways and Workflows
Validation & Comparative
A Comparative Analysis of Delmadinone Acetate and Finasteride for Androgen Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of delmadinone acetate and finasteride, two compounds utilized in the management of androgen-dependent conditions. While both substances exhibit anti-androgenic properties, they differ significantly in their primary applications, mechanisms of action, and the extent of available clinical data. This analysis is intended to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective pharmacological profiles, supported by available experimental data.
Executive Summary
Mechanism of Action
This compound: This compound exerts its anti-androgenic effects through a combination of three primary mechanisms:
-
Androgen Receptor (AR) Antagonism: this compound directly binds to the androgen receptor, acting as an antagonist, which prevents the binding of androgens like testosterone and dihydrotestosterone (DHT).[1]
-
5α-Reductase Inhibition: It inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[3][4]
-
Antigonadotropic Effects: As a progestogen, this compound can suppress the release of gonadotropins from the pituitary gland, leading to reduced production of testosterone.[1][3][4]
Finasteride: The mechanism of finasteride is more specific, primarily targeting the inhibition of 5α-reductase. It is a competitive inhibitor of both Type II and Type III isoenzymes of 5α-reductase, leading to a significant reduction in the conversion of testosterone to DHT in tissues such as the prostate gland, skin, and hair follicles.
Signaling Pathway Diagram
Quantitative Data Comparison
Due to the limited availability of specific biochemical data for this compound, this table includes data for its structural analog, chlormadinone acetate, for comparative purposes.
| Parameter | This compound | Finasteride | Reference Compound |
| 5α-Reductase Inhibition (IC50/Ki) | Data not available | Ki: 1.3 x 10⁻⁹ M (human epididymal) | Chlormadinone Acetate Ki: 1.4 x 10⁻⁵ M (human epididymal)[7] |
| Androgen Receptor Binding Affinity (Ki) | Data not available | Not applicable (does not bind to AR) | Chlormadinone Acetate Ki: 3.3 x 10⁻⁸ M[8] |
| Primary Clinical Use | Benign Prostatic Hyperplasia (veterinary)[1][2] | Benign Prostatic Hyperplasia, Androgenetic Alopecia (human)[5][6] | |
| Route of Administration | Intramuscular or subcutaneous injection[3][4] | Oral | |
| Pharmacokinetics | No formal studies in target species (dogs/cats)[3][4] | Well-characterized in humans |
Experimental Protocols
5α-Reductase Inhibition Assay (In Vitro)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against 5α-reductase.
Objective: To determine the IC50 value of a test compound for 5α-reductase.
Materials:
-
Source of 5α-reductase (e.g., microsomes from rat prostate or human scalp)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound, finasteride)
-
Buffer solution (e.g., phosphate buffer, pH 6.5)
-
Scintillation fluid or appropriate detection reagents
-
Radiolabeled testosterone (e.g., [³H]-testosterone) for radiometric assays
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction containing 5α-reductase from the chosen tissue source through homogenization and differential centrifugation.
-
Reaction Mixture: In a reaction vessel, combine the enzyme preparation, buffer, NADPH, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding the substrate (testosterone, including a radiolabeled tracer).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination: Stop the reaction, typically by adding a strong acid or organic solvent.
-
Product Separation: Separate the product (DHT) from the substrate (testosterone) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of DHT produced. In radiometric assays, this is done by measuring the radioactivity of the DHT fraction.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Androgen Receptor Binding Assay (In Vitro)
This protocol describes a competitive binding assay to determine the affinity of a compound for the androgen receptor.
Objective: To determine the Ki or IC50 value of a test compound for the androgen receptor.
Materials:
-
Source of androgen receptors (e.g., cytosol from rat prostate or a recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT)
-
Test compound (e.g., this compound)
-
Non-radiolabeled androgen for determining non-specific binding (e.g., DHT)
-
Buffer solution
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from the chosen source.
-
Assay Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled androgen).
-
Incubation: Incubate the mixtures to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Clinical Efficacy and Side Effects
This compound (Veterinary Use)
Efficacy:
-
In a study comparing this compound with osaterone acetate for the treatment of BPH in dogs, both drugs were found to be similarly effective in reducing clinical signs and inducing clinical remission.[9]
-
Osaterone acetate, however, was observed to reduce prostate volume more rapidly than this compound.[9]
Side Effects in Dogs:
-
Transient increased appetite, polydipsia (increased thirst), and polyuria (increased urination).[3][4]
-
Potential for adrenal suppression, which could pose a risk during stressful events.[3][4][10]
-
Should not be used in diabetic animals as it can reduce insulin sensitivity.[4]
Finasteride (Human Use)
Efficacy:
-
BPH: Significantly improves urinary flow rates, reduces prostate volume, and alleviates symptoms of BPH.[5]
-
Androgenetic Alopecia: Increases hair count and slows the progression of hair loss in men.[6]
Side Effects in Humans:
-
Sexual: Decreased libido, erectile dysfunction, and ejaculatory disorders.[11]
-
Psychiatric: Depression and anxiety have been reported.
-
Other: Gynecomastia (breast tenderness and enlargement).
Conclusion
This compound and finasteride are both effective modulators of the androgen signaling pathway, but they are not directly comparable due to their different primary applications (veterinary vs. human), mechanisms of action, and the availability of quantitative data. Finasteride is a highly specific inhibitor of 5α-reductase with a well-documented clinical profile in humans. This compound has a broader mechanism of action, including androgen receptor antagonism, and its use is confined to veterinary medicine.
For researchers and drug development professionals, the key takeaway is the distinct pharmacological profiles of these two compounds. While finasteride represents a targeted approach to reducing DHT levels, this compound offers a multi-faceted anti-androgenic effect. The lack of specific biochemical and pharmacokinetic data for this compound highlights an area for future research, particularly if there is any consideration for its potential in human therapeutics. Further in vitro studies are warranted to quantify the 5α-reductase inhibitory and androgen receptor binding affinities of this compound to allow for a more direct and quantitative comparison with finasteride and other anti-androgenic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Comparative Effectiveness and Safety of Finasteride and Dutasteride in the Treatment of Benign Prostatic Hyperplasia: A Real-World Retrospective Study [mdpi.com]
- 6. Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Chlormadinone Acetate and Ethinylestradiol Treatment on Epididymal 5α-Reductase Activities in Patients with Prostate Cancer [jstage.jst.go.jp]
- 8. Comparison of histological compositions and apoptosis in canine spontaneous benign prostatic hyperplasia treated with androgen suppressive agents chlormadinone acetate and finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Finasteride and Dutasteride for the Treatment of Male Androgenetic Alopecia: A Review of Efficacy and Reproductive Adverse Effects | Published in Georgetown Medical Review [gmr.scholasticahq.com]
A Comparative Guide to the In Vivo Antiandrogenic Activity of Delmadinone Acetate
This guide provides a comprehensive comparison of delmadinone acetate's in vivo antiandrogenic activity against other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (DMA) is a synthetic, steroidal progestin with potent antiandrogenic properties.[1][2][3] It is primarily used in veterinary medicine to manage androgen-dependent conditions, most notably benign prostatic hyperplasia (BPH) in male dogs.[1][4] Its efficacy stems from a multi-faceted mechanism of action that disrupts androgen signaling pathways.
Mechanism of Antiandrogenic Action
This compound exerts its antiandrogenic effects through three primary mechanisms:[2][3]
-
Androgen Receptor (AR) Blockade: DMA competitively binds to the androgen receptor, preventing endogenous androgens like testosterone and dihydrotestosterone (DHT) from activating it.[1][2][3]
-
Inhibition of 5α-Reductase: It inhibits the 5α-reductase enzyme, which is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[2][3]
-
Antigonadotropic Effects: DMA suppresses the release of gonadotropins from the pituitary gland, which in turn decreases the production of testosterone by the testes.[2][3][5]
This comprehensive approach makes it effective in reducing the size of androgen-dependent tissues like the prostate.
Comparative In Vivo Efficacy
This compound's efficacy has been evaluated in clinical trials, particularly in comparison to other steroidal antiandrogens used for canine BPH.
Comparison with Osaterone Acetate
A key multicenter, randomized clinical trial directly compared the therapeutic effects of this compound with osaterone acetate for the treatment of BPH in dogs.[6][7]
| Parameter | This compound | Osaterone Acetate | Citation |
| Administration | Single intramuscular or subcutaneous injection (3 mg/kg) | Oral administration (0.25 mg/kg) daily for 7 days | [6][7] |
| Prostate Volume Reduction (14 Days) | 21% reduction | Significantly faster reduction than DMA | [4] |
| Prostate Volume Reduction (60 Days) | >35% reduction | Not specified, but initial reduction is faster | [4] |
| Clinical Remission | Similar to Osaterone Acetate | Similar to this compound | [4][7] |
| Adverse Effects | Minor, mostly transitory | Minor, mostly transitory | [7] |
While both drugs were similarly effective in achieving complete clinical remission and had comparable safety profiles, osaterone acetate demonstrated a significantly faster reduction in prostate volume.[4][7]
Comparison with Other Antiandrogens
While direct comparative studies are limited, the table below summarizes the characteristics of this compound alongside other common antiandrogens.
| Compound | Class | Primary Mechanism(s) | Common In Vivo Use |
| This compound | Steroidal | AR antagonist, 5α-reductase inhibitor, Antigonadotropic | Canine BPH, Hypersexuality[1][2] |
| Osaterone Acetate | Steroidal | AR antagonist | Canine BPH[4][8] |
| Chlormadinone Acetate | Steroidal | AR antagonist | Canine BPH[4][8] |
| Finasteride | Nonsteroidal | 5α-reductase inhibitor | Human & Canine BPH[8][9] |
| Cyproterone Acetate | Steroidal | AR antagonist, Antigonadotropic | Human prostate cancer, Paraphilias[10][11][12] |
| Enzalutamide | Nonsteroidal | AR antagonist | Human prostate cancer[13][14] |
Experimental Protocols for In Vivo Validation
Validating antiandrogenic activity in vivo requires standardized and reproducible assays. The Hershberger Bioassay is a classic method for screening compounds, while clinical studies in target species provide definitive efficacy data.
Protocol 1: Rodent Hershberger Bioassay (OECD Guideline)
The Hershberger bioassay is a short-term in vivo screening assay in castrated male rats to detect substances with androgenic or antiandrogenic activity.[9] It measures the weight changes in five androgen-dependent tissues.
Detailed Steps:
-
Animal Model: Use peripubertal male rats, castrated on approximately day 42 of age.
-
Acclimation & Recovery: Allow a post-castration recovery period of at least 7 days.
-
Grouping: Randomly assign animals to treatment groups. For antiandrogen screening, typical groups include:
-
Vehicle Control (e.g., corn oil)
-
Androgen Control (e.g., Testosterone Propionate, 0.2-0.4 mg/kg/day)
-
Androgen + Test Compound (e.g., Testosterone Propionate + this compound at various doses)
-
-
Administration: Administer the test and reference substances daily for 10 consecutive days.
-
Necropsy: Perform a necropsy approximately 24 hours after the final dose.
-
Tissue Collection: Carefully dissect the five target androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and fluid), levator ani-bulbocavernosus (LABC) muscle complex, glans penis, and Cowper's glands.[9]
-
Data Collection: Record the absolute weight of each dissected tissue.
-
Analysis: A statistically significant decrease in the weight of one or more target tissues in the "Androgen + Test Compound" group compared to the "Androgen Control" group indicates antiandrogenic activity.
Protocol 2: Clinical Trial in Dogs with Benign Prostatic Hyperplasia
This protocol is based on the methodology used to compare this compound and osaterone acetate.[6][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. A Systematic Review of Medical Treatments for Benign Prostatic Hyperplasia in Dogs: Evaluating Strategies for Reproductive Function Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tardak / this compound – Rat Guide [ratguide.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacies of osaterone and delmadinone in the treatment of benign prostatic hyperplasia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benign Prostatic Hyperplasia - WSAVA 2018 Congress - VIN [vin.com]
- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A systematic review of antiandrogens and feminization in transgender women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Distinct Antiandrogen Exposures on the Plasma Metabolome in Feminizing Gender-affirming Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiandrogen - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of Delmadinone Acetate: An In-depth Look at LC-MS/MS Validation
This guide provides a comprehensive comparison of analytical methodologies for the quantification of delmadinone acetate, a synthetic progestin and antiandrogen used in veterinary medicine. The primary focus is on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, with a comparative overview of alternative techniques. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantification of this compound in biological matrices.
Introduction to this compound
This compound (DMA) is a potent steroidal progestin and antiandrogen.[1][2] It is primarily used in veterinary medicine to treat androgen-dependent conditions in animals, such as benign prostatic hyperplasia in male dogs.[1][2] DMA exerts its effects through multiple mechanisms, including the blockage of androgen receptors, inhibition of 5α-reductase (the enzyme responsible for converting testosterone to the more potent dihydrotestosterone), and a reduction in testosterone production via the inhibition of gonadotropin release.[3][4] Given its therapeutic importance, accurate and precise quantification of DMA in biological samples is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies.
LC-MS/MS Method for this compound Quantification
LC-MS/MS has emerged as the gold standard for the quantification of steroids in complex biological matrices due to its high sensitivity, specificity, and ability to perform multi-analyte analysis. A confirmatory method for the simultaneous detection of this compound and other acetylgestagens in animal kidney fat has been developed and validated.
Experimental Protocol: LC-MS/MS
A detailed experimental protocol for the LC-MS/MS analysis of this compound is outlined below. This protocol is based on a validated method for the detection of multiple acetylgestagens in animal kidney fat.
1. Sample Preparation:
-
Extraction: The compounds are extracted from the kidney fat matrix using acetonitrile.
-
Defatting: The extract is defatted through a hexane wash followed by saponification.
-
Purification: The extract is then purified using Isolute CN solid-phase extraction (SPE) cartridges.
2. LC-MS/MS Analysis:
-
Chromatography: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry.
-
Detection: The specific precursor and product ions for this compound are monitored for accurate identification and quantification.
Performance Characteristics of the LC-MS/MS Method
The validation of the LC-MS/MS method was performed in accordance with the criteria defined in Commission Decision 2002/657/EC. The key performance parameters are summarized in the table below.
| Parameter | This compound (DMA) |
| Decision Limit (CCα) | 0.63 µg kg⁻¹ |
| Detection Capability (CCβ) | 1.07 µg kg⁻¹ |
| Accuracy | 98-100% |
| Precision (%RSD) | < 5% |
| Measurement Uncertainty | 27% |
Table 1: Performance characteristics of the validated LC-MS/MS method for this compound quantification in animal kidney fat.
Comparison with Alternative Analytical Methods
While LC-MS/MS is a powerful technique, other analytical methods can be employed for the quantification of steroids. A direct comparison with validated methods for this compound using these alternative techniques is challenging due to the limited availability of published, fully validated methods. However, a qualitative comparison based on the general principles of each technique is presented below.
| Feature | LC-MS/MS | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Very High | Moderate to High | High |
| Sensitivity | Very High | Moderate | High |
| Sample Throughput | High | Moderate | Moderate |
| Derivatization | Not typically required | Not typically required | Often required for steroids |
| Instrumentation Cost | High | Moderate | High |
| Multi-analyte Capability | Excellent | Good | Good |
Table 2: Qualitative comparison of analytical methods for steroid quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is widely used for the analysis of pharmaceutical compounds. While it is a robust and reliable method, its sensitivity and specificity for steroid analysis in complex biological matrices may be lower compared to LC-MS/MS. The presence of interfering compounds in the matrix can be a significant challenge.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For many steroids, a derivatization step is required to increase their volatility and improve chromatographic performance. This can add complexity to the sample preparation procedure.
Signaling Pathway of this compound
This compound's therapeutic effects are mediated through its interaction with androgen and progesterone signaling pathways. A simplified representation of its mechanism of action is depicted in the following diagram.
Conclusion
The validated LC-MS/MS method provides a highly sensitive, specific, and accurate approach for the quantification of this compound in biological matrices. Its performance characteristics make it the preferred method for regulatory and research applications. While other techniques such as HPLC-UV and GC-MS can be used for steroid analysis, they may not offer the same level of performance, particularly for low concentrations in complex samples. The choice of analytical method should be guided by the specific requirements of the study, including the desired sensitivity, specificity, and sample throughput. The understanding of this compound's mechanism of action, as illustrated in the signaling pathway, is essential for interpreting the quantitative data obtained from these analytical methods in a biological context.
References
A Comparative Analysis of Delmadinone Acetate for the Treatment of Canine Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals in Veterinary Medicine
This guide provides a comprehensive statistical analysis and comparison of clinical trial data for delmadinone acetate and other medical therapies used in the management of benign prostatic hyperplasia (BPH) in canines. The following sections detail the performance of this compound against its main comparator, osaterone acetate, with additional context provided by data on finasteride. This document is intended to support research and development efforts in veterinary pharmacology by presenting a clear, data-driven comparison of available treatments.
Comparative Clinical Efficacy and Safety
The primary medical treatments for canine BPH, beyond surgical castration, involve hormonal therapies aimed at reducing androgenic stimulation of the prostate. This compound, a steroidal anti-androgen and progestin, has been evaluated in clinical trials, most notably in direct comparison with osaterone acetate, another steroidal anti-androgen. Finasteride, a 5α-reductase inhibitor, serves as an additional point of comparison from separate studies.
Key Performance Indicators
A multicenter, randomized clinical trial directly comparing this compound and osaterone acetate provides the core data for this guide.[1][2] In this study, 69 dogs with BPH were treated with a single intramuscular or subcutaneous injection of this compound (3 mg/kg), and 73 dogs received oral osaterone acetate (0.25 mg/kg daily for 7 days).[1][2] Both groups were monitored for 180 days.[1][2]
Table 1: Comparative Efficacy of this compound and Osaterone Acetate in the Treatment of Canine BPH
| Parameter | This compound | Osaterone Acetate | p-value | Citation |
| Prostate Volume Reduction at Day 14 | 27.6% | 38% | 0.002 | [1] |
| Prostate Volume Reduction at Day 60 | >35% | Not specified | - | [3][4] |
| Clinical Recovery Rate at Day 14 | 47.8% | 49.3% | 0.8592 | [1] |
| Overall Clinical Remission (180 days) | 82.8% | Not specified | - | [3] |
| Time to Relapse (Mean) | 167 days | At least 161 days persistence | - | [1][3] |
Table 2: Efficacy of Finasteride in Canine BPH (from separate studies)
| Parameter | Finasteride | Citation |
| Prostate Volume Reduction (16 weeks) | 43% | [5] |
| Prostate Volume Reduction (5-15 weeks) | ~30% | [5] |
| Resolution of Clinical Signs | Within 30 days | [3] |
| Effect on Semen Quality | No adverse effects (semen volume may decrease) | [5][6] |
Safety and Adverse Effects
Both this compound and osaterone acetate were reported to have a similar level of minor and mostly transitory adverse effects.[2] For osaterone acetate, a transient increase in appetite and apathy were observed in some dogs during the first week of treatment.[7] this compound may cause adrenal suppression due to the inhibition of ACTH release.[8] Finasteride is generally well-tolerated with no significant adverse effects on semen quality, although a decrease in semen volume has been noted.[5][6]
Experimental Protocols
The methodologies employed in the key clinical trials are crucial for the interpretation of the comparative data.
This compound vs. Osaterone Acetate Trial Protocol
-
Study Design: A multicenter, controlled, and randomized clinical field trial.[1]
-
Subjects: 142 client-owned dogs with a clinical diagnosis of BPH.[1]
-
Treatment Groups:
-
Monitoring: Dogs were examined at five time points: Day 0 (baseline), Day 14, Day 60, Day 120, and Day 180.[1]
-
Primary Endpoints:
-
Persistence of Activity: Estimated by the average time until a second course of treatment was required.[1]
Prostate Volume Measurement Protocol (Ultrasonography)
Transabdominal ultrasonography is the standard, non-invasive method for measuring prostate volume in dogs.
-
Preparation: The dog is typically positioned in dorsal or lateral recumbency. The urinary bladder is used as an acoustic window to visualize the prostate.[9]
-
Imaging: A 5-7.5 MHz transducer is commonly used. The prostate is imaged in both sagittal and transverse planes to obtain three-dimensional measurements.[10]
-
Measurements: The greatest craniocaudal (length), transverse (width), and dorsoventral (height) diameters of the prostate are measured.[1][10]
-
Volume Calculation: The volume of the prostate is calculated using the formula for a prolate ellipsoid: Volume = Length × Width × Height × 0.523 .[11]
Clinical Scoring of BPH
While a universally standardized scoring system is not consistently reported across all studies, clinical signs of canine BPH are well-defined and typically include:
-
Tenesmus (straining to defecate)
-
Hematuria (blood in the urine)
-
Hemospermia (blood in the ejaculate)
-
Stranguria (straining to urinate)
-
A flattened, "ribbon-like" appearance of the feces
A clinical score is assigned based on the presence and severity of these signs, as observed by the clinician and reported by the owner.[11][12] Clinical recovery is defined as the complete absence of these signs.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hormonal signaling pathway in the prostate and a typical workflow for a canine BPH clinical trial.
References
- 1. Treatment of Benign Prostate Hyperplasia with Osaterone Acetate Tablets - WSAVA2006 - VIN [vin.com]
- 2. Efficacies of osaterone and delmadinone in the treatment of benign prostatic hyperplasia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Systematic Review of Medical Treatments for Benign Prostatic Hyperplasia in Dogs: Evaluating Strategies for Reproductive Function Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalultrasoundassociation.org [animalultrasoundassociation.org]
- 10. researchgate.net [researchgate.net]
- 11. A retrospective review of canine benign prostatic hyperplasia with and without prostatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vettimes.com [vettimes.com]
A Comparative Pharmacokinetic Analysis: Delmadinone Acetate vs. Cyproterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of delmadinone acetate and cyproterone acetate, two steroidal antiandrogens. While extensive data is available for cyproterone acetate, pharmacokinetic studies for this compound are notably absent in publicly accessible literature. This document summarizes the available quantitative data for cyproterone acetate, outlines the known pharmacodynamics of this compound, and presents detailed experimental methodologies to facilitate future comparative research.
Data Presentation: A Side-by-Side Look at Pharmacokinetic Parameters
Due to the lack of available data for this compound, a direct quantitative comparison is not possible. The following table summarizes the key pharmacokinetic parameters for cyproterone acetate in humans.
| Pharmacokinetic Parameter | Cyproterone Acetate | This compound |
| Absorption | ||
| Bioavailability | Nearly complete (approximately 88%) after oral administration.[1] | No data available. Clinical efficacy suggests bioavailability.[2][3] |
| Time to Peak (Tmax) | 1-4 hours after oral administration.[4][5] | No data available. |
| Distribution | ||
| Protein Binding | Almost exclusively bound to plasma albumin (about 93%).[1][6] | No data available. |
| Volume of Distribution | 986 ± 437 L (single dose); increases with multiple doses.[7] | No data available. |
| Metabolism | ||
| Site of Metabolism | Primarily hepatic.[1][2] | No data available, but likely hepatic. |
| Metabolic Pathways | Metabolized by various pathways, including hydroxylation and conjugation. The main enzyme involved is CYP3A4.[2][6] | No data available. |
| Major Metabolite | 15β-hydroxycyproterone acetate (active).[3][6] | No data available. |
| Excretion | ||
| Elimination Half-life | Biphasic: ~0.8 hours (initial phase) and ~2-4 days (terminal phase) after oral administration.[3][6][7] | No data available. |
| Route of Excretion | Primarily in feces (approximately 60-70%) and to a lesser extent in urine (approximately 30-33%).[1][2][6] | No data available. |
Experimental Protocols: Methodologies for Pharmacokinetic Assessment
The following outlines a typical experimental protocol for determining the pharmacokinetic profile of a compound like cyproterone acetate, which can serve as a template for future studies on this compound.
Study Design: A single-dose, open-label study in healthy human volunteers.
Participants: A cohort of healthy male and female volunteers, typically between 18 and 45 years of age.
Drug Administration:
-
A single oral dose of cyproterone acetate (e.g., 50 mg tablet) is administered with a standardized volume of water after an overnight fast.
-
For intravenous administration (to determine absolute bioavailability), a lower dose of a stable-isotope-labeled version of the drug is infused over a short period.
Sample Collection:
-
Blood samples are collected via an indwelling catheter at pre-specified time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).
-
Urine and feces are collected quantitatively over a defined period (e.g., 0-120 hours).
Bioanalytical Method:
-
Plasma, urine, and fecal homogenate concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Elimination Half-life (t½)
-
Apparent Volume of Distribution (Vd/F)
-
Apparent Total Clearance (CL/F)
-
-
The amount of drug and metabolites excreted in urine and feces is calculated to determine the routes and extent of elimination.
Visualizing the Processes
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow of a typical pharmacokinetic study.
Signaling Pathway Inhibition by Cyproterone Acetate
Caption: Dual inhibitory action of Cyproterone Acetate.
References
- 1. This compound [medbox.iiab.me]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. axplora.com [axplora.com]
- 7. vetlexicon.com [vetlexicon.com]
A Comparative Analysis of Delmadinone Acetate and Surgical Castration: Long-Term Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of delmadinone acetate, a steroidal antiandrogen and progestin, and surgical castration in male canines. This document synthesizes available experimental data to inform research and development in veterinary medicine and pharmacology.
Introduction
Surgical castration has long been the standard procedure for sterilization and management of androgen-dependent diseases in male dogs. However, it is an irreversible procedure with potential long-term health consequences. This compound offers a reversible, pharmacological alternative. Understanding the distinct long-term effects of these two interventions is crucial for developing safer and more effective treatments.
Mechanism of Action
This compound
This compound is a synthetic progestin with potent antiandrogenic and antigonadotropic properties.[1] Its mechanism of action is multifaceted:
-
Inhibition of Gonadotropin Release: It suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby reducing testosterone production in the testes.[2]
-
Androgen Receptor Blockade: It directly blocks androgen receptors in target tissues, such as the prostate, preventing testosterone and dihydrotestosterone (DHT) from exerting their effects.
-
Inhibition of 5α-reductase: It inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent androgen, DHT.[2]
Surgical Castration
Surgical castration, or orchiectomy, involves the complete removal of the testes. This eliminates the primary source of testosterone production, leading to a rapid and permanent decrease in circulating testosterone levels. However, this abrupt and complete removal of gonadal hormones disrupts the hypothalamic-pituitary-gonadal (HPG) axis feedback loop. The absence of negative feedback from testosterone and inhibin results in a significant and sustained elevation of luteinizing hormone (LH) levels.[3][4]
Comparative Data on Long-Term Effects
Direct long-term comparative studies evaluating this compound against surgical castration are limited. The following tables summarize the known long-term effects of each intervention based on available research.
Hormonal Effects
| Parameter | This compound | Surgical Castration |
| Testosterone | Significant suppression | Near-complete and permanent elimination |
| Luteinizing Hormone (LH) | Suppressed due to negative feedback | Persistently and significantly elevated (up to 30 times higher than intact dogs)[3][4] |
| Cortisol | Potential for adrenal suppression due to inhibition of ACTH secretion[1][5] | No direct long-term effect on cortisol, but the body's stress response may be altered |
Health Outcomes
| Health Outcome | This compound | Surgical Castration |
| Prostate Cancer | May have a protective effect due to antiandrogenic properties | Conflicting evidence, with some studies suggesting a potential increased risk of prostatic adenocarcinoma[6] |
| Testicular Cancer | Not applicable as testes are present | Eliminates the risk of testicular cancer |
| Benign Prostatic Hyperplasia (BPH) | Effective in reducing prostate size and clinical signs | Eliminates the androgenic stimulation that causes BPH |
| Osteosarcoma | Long-term effects on bone cancer risk are not well-documented | Increased risk, particularly in certain breeds when castrated before one year of age[7] |
| Hemangiosarcoma | Long-term effects on this cancer are not well-documented | Increased risk of splenic and cardiac hemangiosarcoma has been reported[8] |
| Lymphoma | Long-term effects on lymphoma risk are not well-documented | Some studies suggest an increased risk of lymphosarcoma[3] |
| Orthopedic Conditions (e.g., Cranial Cruciate Ligament Rupture, Hip Dysplasia) | Long-term effects are not well-documented | Increased risk, especially when performed at an early age, potentially due to delayed growth plate closure[8] |
| Metabolic Changes (e.g., Obesity, Diabetes Mellitus) | May cause increased appetite and weight gain. Can reduce sensitivity to insulin.[9] | Increased risk of obesity and a doubled risk for developing diabetes mellitus[8] |
| Urinary Incontinence | Not a commonly reported side effect | A known risk factor, particularly in females, with a reported incidence of up to 30%[3] |
| Hypothyroidism | Long-term effects on thyroid function are not well-documented | Significantly increased risk[8][10] |
Experimental Protocols
This compound Administration for Benign Prostatic Hyperplasia
This protocol is based on studies evaluating the efficacy of this compound for the treatment of BPH.
-
Subjects: Male dogs with a confirmed diagnosis of benign prostatic hyperplasia.
-
Dosage and Administration: this compound administered via subcutaneous injection at a dose of 1.5 to 5.0 mg/kg body weight.[10] The injection may be repeated every 1-2 weeks depending on the clinical response.
-
Monitoring:
-
Prostate Volume: Measured via ultrasonography at baseline and at regular intervals (e.g., 14, 30, 60, and 90 days) post-treatment.
-
Hormonal Analysis: Blood samples collected to measure serum testosterone, DHT, and LH concentrations at baseline and throughout the study period.
-
Clinical Signs: Assessment of clinical signs associated with BPH (e.g., stranguria, hematuria) at each follow-up.
-
Adrenal Function: ACTH stimulation tests performed before and after treatment to monitor for adrenal suppression.[5]
-
Evaluation of Long-Term Effects of Surgical Castration
-
Subjects: A cohort of male dogs undergoing routine surgical castration.
-
Procedure: Standard prescrotal or scrotal orchiectomy performed under general anesthesia.
-
Long-Term Follow-up:
-
Hormonal Analysis: Periodic measurement of serum LH and testosterone levels over several years to document the sustained hormonal changes.
-
Health Screening: Annual or biennial comprehensive physical examinations, including orthopedic evaluations and abdominal ultrasounds, to screen for the development of common long-term health issues.
-
Data Collection: Detailed medical records maintained for each dog, documenting the incidence and age of onset of any diagnosed conditions, particularly cancers and orthopedic diseases.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Comparative signaling pathways of this compound and surgical castration.
Experimental Workflow for Comparative Study
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tardak / this compound – Rat Guide [ratguide.com]
- 3. parsemus.org [parsemus.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parliament.nsw.gov.au [parliament.nsw.gov.au]
- 7. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 8. Possible Relationship between Long-Term Adverse Health Effects of Gonad-Removing Surgical Sterilization and Luteinizing Hormone in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the effects of sustained supraphysiologic concentrations of luteinizing hormone in gonadectomized dogs: What we know and what we still need to learn - PubMed [pubmed.ncbi.nlm.nih.gov]
Delmadinone Acetate: A Comparative Analysis of its Glucocorticoid Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the glucocorticoid action of delmadinone acetate (DMA), a synthetic progestin used in veterinary medicine. This document summarizes available experimental data, details relevant experimental protocols, and contrasts the glucocorticoid activity of DMA with other relevant compounds.
Introduction to this compound
This compound is a synthetic steroidal progestin and antiandrogen.[1] It is structurally related to progesterone and is used in veterinary medicine for the management of androgen-dependent conditions.[1] While its primary mechanisms of action are progestogenic and antiandrogenic, DMA is also recognized for its weak glucocorticoid activity.[2] This off-target effect is clinically relevant as it can lead to adrenal suppression.[2][3] Understanding the glucocorticoid profile of DMA is crucial for a complete pharmacological assessment and for anticipating potential side effects.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The activated GR complex then translocates to the nucleus and acts as a ligand-dependent transcription factor, modulating the expression of target genes. This signaling cascade can be summarized in the following key steps:
-
Ligand Binding: Glucocorticoids diffuse across the cell membrane and bind to the GR in the cytoplasm.
-
Conformational Change and Chaperone Dissociation: Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of a complex of heat shock proteins (HSPs).
-
Nuclear Translocation: The activated GR-ligand complex translocates into the nucleus.
-
DNA Binding and Gene Regulation: In the nucleus, the GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating or downregulating gene transcription.
-
Protein-Protein Interactions: The GR can also interact with other transcription factors, such as NF-κB and AP-1, to repress their activity, which is a key mechanism of the anti-inflammatory effects of glucocorticoids.
The glucocorticoid activity of this compound is mediated through its interaction with this pathway, leading to downstream effects such as the suppression of adrenocorticotropic hormone (ACTH) secretion from the pituitary gland.[3]
Glucocorticoid Receptor Signaling Pathway for this compound.
Comparative In Vitro Glucocorticoid Activity
Direct quantitative data on the binding affinity of this compound for the glucocorticoid receptor is limited in publicly available literature. However, data for the structurally similar progestin, chlormadinone acetate (CMA), provides a valuable point of comparison.
Table 1: Glucocorticoid Receptor Binding Affinity of Chlormadinone Acetate and Reference Compounds
| Compound | Receptor | Ki (nM) | Relative Binding Affinity (%)a |
| Dexamethasone | Human Glucocorticoid Receptor | 1.2[4] | 100 |
| Chlormadinone Acetate | Human Glucocorticoid Receptor | 16[4] | 7.5 |
| 3α-hydroxy-CMA | Human Glucocorticoid Receptor | 69[4] | 1.7 |
| 3β-hydroxy-CMA | Human Glucocorticoid Receptor | 21[4] | 5.7 |
-
a Relative Binding Affinity (RBA) calculated as (Ki of Dexamethasone / Ki of Compound) x 100.
The data indicates that chlormadinone acetate has a significantly lower binding affinity for the human glucocorticoid receptor compared to the potent glucocorticoid, dexamethasone.[4] This aligns with the characterization of this compound's glucocorticoid activity as "weak".[2]
In Vivo Evidence of Glucocorticoid Action: Adrenal Suppression
The glucocorticoid activity of this compound has been demonstrated in vivo through its ability to suppress the hypothalamic-pituitary-adrenal (HPA) axis. A key study in male dogs provides evidence of this effect.
Table 2: In Vivo Glucocorticoid Effects of this compound in Male Dogs
| Parameter | Pre-treatment (Mean ± SEM) | Post-treatment with this compound (Mean ± SEM) |
| Basal Plasma Cortisol (nmol/L) | 35 ± 5 | 10 ± 2 |
| Post-ACTH Plasma Cortisol (nmol/L) | 250 ± 20 | 50 ± 10 |
| Plasma ACTH (pg/mL) | 25 ± 3 | 10 ± 2* |
-
Statistically significant decrease from pre-treatment values (P < 0.05).
-
Data adapted from a study by Church et al. (1998).[3]
These findings demonstrate that this compound administration leads to a significant reduction in both basal and ACTH-stimulated cortisol levels, as well as a decrease in plasma ACTH concentrations.[3] This is consistent with a central glucocorticoid effect, where DMA suppresses the release of ACTH from the pituitary gland, leading to reduced adrenal steroidogenesis.[3]
Experimental Protocols
Glucocorticoid Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for the glucocorticoid receptor.
Objective: To quantify the affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Source of glucocorticoid receptors (e.g., cytosol from a cell line expressing the receptor)
-
Radiolabeled glucocorticoid (e.g., [3H]-dexamethasone)
-
Test compound (this compound) and reference compound (dexamethasone)
-
Assay buffer
-
Scintillation counter
Procedure:
-
Preparation of Receptor Source: A cytosolic fraction containing glucocorticoid receptors is prepared from a suitable cell line or tissue.
-
Competition Binding: Constant concentrations of the receptor preparation and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand (e.g., by filtration or charcoal adsorption).
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.
Workflow for a Glucocorticoid Receptor Binding Assay.
ACTH Stimulation Test
This in vivo test assesses the functional integrity of the HPA axis and can be used to evaluate the adrenal suppressive effects of a compound.
Objective: To determine the effect of a test compound (e.g., this compound) on the adrenal gland's ability to produce cortisol in response to ACTH stimulation.
Materials:
-
Test subjects (e.g., dogs)
-
Test compound (this compound)
-
Synthetic ACTH (cosyntropin)
-
Blood collection supplies
-
Assay for cortisol measurement (e.g., radioimmunoassay or ELISA)
Procedure:
-
Baseline Blood Sample: A blood sample is collected to measure the basal cortisol level.
-
Administration of Test Compound: The test compound is administered to the subjects as per the study design.
-
ACTH Administration: After a specified period of treatment with the test compound, a baseline blood sample is collected, and then a standardized dose of synthetic ACTH is administered intravenously or intramuscularly.
-
Post-ACTH Blood Sample: A second blood sample is collected at a specific time point after ACTH administration (e.g., 1-2 hours).
-
Cortisol Measurement: Plasma or serum cortisol concentrations in both the pre- and post-ACTH samples are measured.
-
Data Analysis: The cortisol response to ACTH stimulation in the treated group is compared to that of a control group or to baseline values to assess the degree of adrenal suppression.
Workflow for an ACTH Stimulation Test.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Delmadinone Acetate: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Delmadinone Acetate, a synthetic steroidal progestin and antiandrogen, requires careful handling and disposal due to its specific hazardous properties.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste streams.
Hazard Identification and Safety Precautions
According to its Safety Data Sheet (SDS), this compound is classified with specific hazards that necessitate stringent disposal protocols. It is recognized as being harmful if swallowed and poses a significant danger to the environment, being very toxic to aquatic life with long-lasting effects.[2] Some safety data sheets also indicate that the compound is suspected of causing cancer and may damage fertility or the unborn child.[3][4]
Key Hazard Information Summary
| Hazard Classification | Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[2] |
| P270: Do not eat, drink or smoke when using this product.[2] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] | ||
| Carcinogenicity (Suspected) | H351: Suspected of causing cancer. | P201: Obtain special instructions before use.[4] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | ||
| Reproductive Toxicity (Suspected) | H360 / H361: May damage fertility or the unborn child.[3][4] | P202: Do not handle until all safety precautions have been read and understood.[4] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment.[2] |
| P391: Collect spillage.[2] | ||
| General Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |
Regulatory Framework
The disposal of this compound is governed by stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7] A key provision, Subpart P of the RCRA, explicitly prohibits the disposal of hazardous waste pharmaceuticals via flushing or pouring down drains ("sewering").[6][8] All personnel handling this waste must be trained on proper procedures to ensure compliance with federal, state, and local regulations.[2][6]
Operational Plan: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), ensure appropriate PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side-shields.[2]
-
Lab Coat: An impervious or chemically resistant lab coat.[2]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Identify Waste Streams: Differentiate between pure this compound, solutions containing the compound, and contaminated solid waste (e.g., pipette tips, gloves, vials, paper towels).
-
Use Designated Containers:
-
Store waste this compound and its solutions in a dedicated, leak-proof container that is chemically compatible with the substance and any solvents used.[9]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include details of any other constituents (e.g., solvents).
-
Contaminated solid waste should be collected in a separate, clearly labeled, puncture-resistant container.[10]
-
-
Incompatible Materials: Keep this compound waste separate from strong acids/alkalis and strong oxidizing/reducing agents.[2]
Step 3: Storage in the Laboratory (Satellite Accumulation)
Hazardous waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA) until it is collected for disposal.[11]
-
Secure Storage: Keep waste containers tightly sealed when not in use.[2][11]
-
Designated Area: Store containers in a designated secondary containment bin within the SAA to prevent spills from spreading.
-
Labeling: Ensure the accumulation start date is clearly marked on the container label.[10]
Step 4: Disposal of Contaminated Materials
-
Grossly Contaminated Items: Materials heavily contaminated with this compound (e.g., from a spill cleanup) must be disposed of as hazardous chemical waste.
-
Lightly Contaminated Items: Gloves, paper towels, and other disposable items with incidental contact should also be disposed of in the designated solid hazardous waste stream.[12]
-
Sharps: Needles, scalpels, or contaminated glass slides must be placed in a designated sharps container.[10]
Step 5: Arranging for Professional Disposal
This compound waste must not be disposed of in regular trash or flushed down the drain.[6][11]
-
Contact EH&S: Follow your institution's protocol for hazardous waste pickup by contacting the Environmental Health and Safety (EH&S) department or the designated waste management provider.[11]
-
Documentation: Ensure all required waste manifests or disposal records are completed accurately, as required by regulations like the RCRA.[9]
-
Final Disposal Method: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF), where it will typically be destroyed via high-temperature incineration.[6][7]
Experimental Protocols: Spill and Exposure Procedures
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Wear Full PPE: Don all required personal protective equipment before attempting cleanup.
-
Contain the Spill: For liquid spills, absorb the material using a finely-powdered, liquid-binding agent such as diatomite or universal binders.[2] For solid spills, carefully sweep up the material, avoiding dust formation.[2]
-
Collect Waste: Place all contaminated materials into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area and any affected equipment by scrubbing with alcohol.[2]
-
Report: Report the spill to your laboratory supervisor and EH&S department.
First Aid Measures
-
Skin Contact: Immediately rinse the affected skin area with large amounts of water and remove contaminated clothing.[2]
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|13698-49-2|MSDS [dcchemicals.com]
- 3. echemi.com [echemi.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
